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  • Product: Sodium 2-(hydroxymethyl)butanoate
  • CAS: 1909327-68-9

Core Science & Biosynthesis

Foundational

Sodium 2-(hydroxymethyl)butanoate: Synthesis, Physicochemical Properties, and Metabolic Significance

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) is a highly versatile aliphatic carboxylate salt utilized in advanced organ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) is a highly versatile aliphatic carboxylate salt utilized in advanced organic synthesis and pharmaceutical development[1]. Its parent acid, 2-(hydroxymethyl)butanoic acid (CAS 4374-62-3)—frequently referred to in clinical literature as 2-ethyl-3-hydroxypropionic acid or 2-ethylhydracrylic acid (2-EHA)—is a critical endogenous metabolite[2]. As an intermediate in the minor (R)-pathway of isoleucine degradation, the accumulation of 2-EHA serves as a primary diagnostic biomarker for specific inborn errors of metabolism[3]. This whitepaper provides an authoritative overview of the compound's physicochemical properties, a self-validating protocol for its chemical synthesis, and an analysis of its biological significance.

Physicochemical Properties and Structural Dynamics

The structural framework of sodium 2-(hydroxymethyl)butanoate consists of a three-carbon propionate backbone with an ethyl substitution at the C2 ( α ) position and a primary hydroxyl group at the C3 ( β ) position[2].

In its free acid form, the molecule exhibits extensive intermolecular hydrogen bonding. As observed in the, carboxylic acid groups dimerize in a head-to-head configuration, producing broad O-H stretching bands and distinct carbonyl (C=O) stretches[4]. Upon conversion to the sodium salt, this hydrogen-bonding network is fundamentally altered. The acidic proton is displaced, and the carbonyl stretch is replaced by asymmetric (ca. 1550–1610 cm⁻¹) and symmetric (ca. 1400–1420 cm⁻¹) carboxylate (COO⁻) stretching vibrations, significantly increasing the compound's solubility in aqueous and polar media[5].

Table 1: Comparative Physicochemical and Computational Properties

PropertySodium Salt (CAS 1909327-68-9)Free Acid (CAS 4374-62-3)
Molecular Formula C₅H₉NaO₃[5]C₅H₁₀O₃[2]
Molecular Weight 140.11 g/mol [5]118.13 g/mol [2]
Topological Polar Surface Area 60.4 Ų[5]57.5 Ų[6]
Hydrogen Bond Donors 1[5]2[6]
Hydrogen Bond Acceptors 3[5]3[6]
Complexity Score 84.3[5]79.7[6]

Chemical Synthesis Workflow

The de novo synthesis of sodium 2-(hydroxymethyl)butanoate relies on the precise α -alkylation (hydroxymethylation) of an ester enolate. This approach guarantees the regioselective functionalization of the α -carbon while preventing unwanted side reactions.

SynthesisWorkflow A Ethyl Butanoate (Starting Material) B Lithium Enolate (Intermediate) A->B LDA, THF -78°C C Ethyl 2-(hydroxymethyl)butanoate (Aldol Product) B->C CH2O (gas) -78°C to RT D 2-(hydroxymethyl)butanoic acid (Free Acid) C->D 1. LiOH, H2O 2. HCl (pH 2) E Sodium 2-(hydroxymethyl)butanoate (Target Salt) D->E NaOH (aq) Lyophilization

Chemical synthesis workflow for Sodium 2-(hydroxymethyl)butanoate via enolate hydroxymethylation.

Protocol: Enolate Hydroxymethylation and Salt Formation

Objective: To synthesize sodium 2-(hydroxymethyl)butanoate from ethyl butanoate with high regioselectivity and purity.

Phase 1: Kinetic Enolate Generation

  • Preparation: Purge a flame-dried Schlenk flask with anhydrous Argon gas.

    • Causality: The lithium enolate is highly sensitive to moisture; trace water will prematurely protonate the enolate, drastically reducing the yield.

  • Base Formation: Dissolve 1.1 equivalents of diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath. Add 1.05 equivalents of n-butyllithium (n-BuLi) dropwise to generate lithium diisopropylamide (LDA).

  • Enolization: Slowly add 1.0 equivalent of ethyl butanoate dropwise over 30 minutes.

    • Causality: Dropwise addition at cryogenic temperatures (-78 °C) ensures the kinetic formation of the enolate and suppresses unwanted Claisen self-condensation.

Phase 2: Electrophilic Hydroxymethylation 4. Electrophile Introduction: In a separate, connected flask, heat paraformaldehyde to 150 °C to thermally crack it into monomeric formaldehyde gas. Bubble this gas directly into the enolate solution at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Causality: Monomeric formaldehyde gas is a superior, highly reactive electrophile. Using the gas avoids the introduction of water (which is present in aqueous formalin solutions), preserving the enolate.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The disappearance of the starting ester and the emergence of a lower-Rf spot (due to the new polar hydroxyl group) confirms successful hydroxymethylation. Extract the intermediate using ethyl acetate.

Phase 3: Saponification and Salt Formation 6. Hydrolysis: Dissolve the isolated ester in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at ambient temperature for 4 hours.

  • Causality: LiOH is milder than NaOH. Using a mild base prevents the β -elimination of water, which would otherwise yield the undesired byproduct 2-ethylacrylic acid.

  • Acidification: Carefully acidify the mixture to pH 2 using 1M HCl and extract with ethyl acetate to isolate the free 2-(hydroxymethyl)butanoic acid.

    • Self-Validation: Analyze the organic layer via GC-MS. A molecular ion peak at m/z 118 confirms the presence of the free acid[2].

  • Neutralization: Titrate the purified free acid with exactly 1.0 equivalent of 0.1M NaOH (aq) until the solution reaches a physiological pH of 7.4.

  • Lyophilization: Freeze the solution and lyophilize (freeze-dry) to yield sodium 2-(hydroxymethyl)butanoate as a highly pure white powder.

    • Causality: Lyophilization prevents the thermal degradation that can occur during standard rotary evaporation of aqueous solutions.

Biological and Metabolic Significance

Beyond its utility in synthetic chemistry, the free acid form (2-EHA) is a molecule of profound clinical interest. In healthy human metabolism, L-isoleucine is primarily degraded via the (S)-pathway. However, in patients with , the (S)-pathway is enzymatically blocked[7].

This metabolic block forces the accumulation of upstream intermediates, which are subsequently shunted into the alternative (R)-pathway[3]. Within this alternative cascade, (R)-2-methylbutyryl-CoA is converted into 2-EHA. Because 2-EHA cannot be efficiently catabolized further, it accumulates in the blood and is excreted in the urine. Consequently, elevated urinary levels of 2-EHA serve as a definitive and related metabolic dysfunctions, such as Barth syndrome[3].

MetabolicPathway Isoleucine L-Isoleucine KetoAcid (R)-2-Keto-3-methylvalerate Isoleucine->KetoAcid Transamination CoA_Deriv (R)-2-Methylbutyryl-CoA KetoAcid->CoA_Deriv BCKDH complex EHA 2-Ethylhydracrylic Acid (2-EHA) CoA_Deriv->EHA SBCAD Deficiency (Alternative R-Pathway) Excretion Urinary Excretion (Biomarker) EHA->Excretion Accumulation

The (R)-pathway of isoleucine metabolism showing 2-EHA accumulation in SBCAD deficiency.

Analytical Characterization

To ensure the integrity of the synthesized sodium 2-(hydroxymethyl)butanoate or to quantify 2-EHA in clinical urine samples, rigorous analytical characterization is required:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for clinical quantification. Because the free acid is highly polar, samples are typically derivatized (e.g., trimethylsilylation) prior to injection to increase volatility and improve peak resolution[3].

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR easily distinguishes the free acid from the sodium salt. The free acid exhibits a strong C=O stretch near 1700 cm⁻¹, whereas the sodium salt displays characteristic asymmetric and symmetric carboxylate stretches[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23711714, Sodium 2-(hydroxymethyl)butanoate". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 188979, 2-Ethyl-3-hydroxypropionic acid". PubChem. URL:[Link]

  • Peters, H., et al. "Metabolic annotation of 2-ethylhydracrylic acid". Molecular Genetics and Metabolism. URL:[Link]

  • Filopoulou, A., et al. "Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage". Molecules. URL:[Link]

  • Matern, D., et al. "2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency". Clinical Chemistry. URL:[Link]

Sources

Exploratory

Sodium 2-(hydroxymethyl)butanoate: Metabolic Significance, Biomarker Utility, and Analytical Methodologies

Executive Summary Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) is the sodium salt of 2-(hydroxymethyl)butanoic acid, commonly referred to in clinical literature as 2-ethylhydracrylic acid or 2-EHA[1][2]. While hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) is the sodium salt of 2-(hydroxymethyl)butanoic acid, commonly referred to in clinical literature as 2-ethylhydracrylic acid or 2-EHA[1][2]. While historically classified as a minor trace metabolite of branched-chain amino acid (BCAA) degradation, high-resolution metabolomics has redefined its biological significance. Today, it serves as a critical diagnostic biomarker for proximal isoleucine pathway defects, specifically Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)[2][3], and is emerging as a predictive indicator in complex systemic conditions such as preeclampsia[4][5].

Metabolic Causality: The R-Pathway of Isoleucine Oxidation

To understand the diagnostic utility of 2-EHA, one must examine the stereochemistry of L(+)-isoleucine catabolism. Under physiological conditions, isoleucine undergoes transamination and oxidative decarboxylation to form (S)-2-methylbutyryl-CoA[2]. This intermediate is processed by short/branched-chain acyl-CoA dehydrogenase (SBCAD) in what is known as the "S-pathway"[2].

However, when SBCAD is genetically deficient (SBCADD) or chemically inhibited (e.g., by the toxin hypoglycin A), the S-pathway is blocked[2][6]. The resulting accumulation of (S)-2-methylbutyryl-CoA drives an enzymatic racemization to its (R)-enantiomer[2]. This (R)-enantiomer cannot be processed by the S-pathway; instead, it acts as an alternate substrate for valine metabolic enzymes in the "R-pathway"[2][7]. This overflow metabolism generates 2-EHA[2]. Because distal enzymes in the valine pathway poorly recognize 2-EHA, it accumulates systemically and is excreted in the urine, making it a highly specific biomarker for this metabolic block[2][7].

G Iso L(+)-Isoleucine S_Keto (S)-2-Keto-3-methylvalerate Iso->S_Keto Transamination S_CoA (S)-2-Methylbutyryl-CoA S_Keto->S_CoA Oxidative Decarboxylation SBCAD_Block SBCAD Deficiency (Enzyme Blockage) S_CoA->SBCAD_Block S-Pathway R_CoA (R)-2-Methylbutyryl-CoA S_CoA->R_CoA Racemization (Substrate Overflow) Valine_Enz Valine Pathway Enzymes R_CoA->Valine_Enz Alternate Substrate EHA 2-(Hydroxymethyl)butanoic acid (2-EHA) Valine_Enz->EHA Accumulation

Caption: Metabolic shift to the R-pathway producing 2-EHA during SBCAD deficiency.

Clinical Biomarker Associations

Beyond SBCADD, the accumulation of 2-EHA is a hallmark of several other metabolic disruptions:

  • Primary Hyperoxaluria Type 2 (PH2): In patients with glyoxylate reductase/hydroxypyruvate reductase (GRHPR) deficiency, 2-EHA is significantly elevated in urine alongside typical ketosis markers like 3-hydroxybutyrate[8][9]. This suggests an inhibitory crosstalk where accumulating metabolites impair the methylmalonate semialdehyde dehydrogenase (MMSADH) enzyme, forcing alternate BCAA metabolism[9].

  • Preeclampsia (PE): Untargeted plasma metabolomics have identified 2-EHA as one of several overexpressed small-molecule metabolites in preeclamptic patients[4][5]. Its elevation, alongside uric acid and 2-oxoglutarate, reflects the ischemic oxidative stress and metabolic disruptions that precede clinical symptoms of PE[4].

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Properties of Sodium 2-(hydroxymethyl)butanoate

Property Value
CAS Number 1909327-68-9 (Sodium Salt) / 4374-62-3 (Free Acid)
Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
Topological Polar Surface Area 60.4 Ų

| Solubility | Highly soluble in H2O; Sparingly in DMSO |

Table 2: Disease Associations and Biomarker Status

Condition Matrix Biomarker Status Pathophysiological Mechanism
SBCAD Deficiency Urine Primary Diagnostic Blockage of S-pathway; forced R-pathway flux[2].
Primary Hyperoxaluria Type 2 Urine Secondary Indicator GRHPR deficiency causing secondary MMSADH inhibition[9].

| Preeclampsia (PE) | Plasma | Predictive Biomarker | Ischemic oxidative stress altering BCAA metabolism[4]. |

Experimental Workflows & Analytical Methodologies

To ensure scientific integrity, the quantification and utilization of Sodium 2-(hydroxymethyl)butanoate require robust, self-validating protocols.

Protocol 1: LC-MS/MS Quantification of 2-EHA in Biological Matrices

Expertise & Causality: Carboxylic acids like 2-EHA lack strong chromophores, rendering UV detection inadequate. Electrospray Ionization in negative mode (ESI-) is the gold standard because the carboxylic acid moiety readily deprotonates to form a stable [M-H]- ion. Furthermore, utilizing a reverse-phase column with low silanol activity (e.g., Newcrom R1) prevents secondary cation-exchange interactions, eliminating the peak tailing commonly observed with acidic metabolites[10].

Step-by-Step Methodology:

  • Sample Spiking (Self-Validation): Aliquot 50 µL of plasma or urine. Immediately add 10 µL of an isotopically labeled internal standard (e.g., D5-2-EHA or 13C4-butyrate). Causality: The internal standard corrects for matrix-induced ion suppression and extraction losses, ensuring quantitative trustworthiness.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to disrupt protein-metabolite binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a (or equivalent low-silanol reverse-phase column)[10].

  • Gradient Elution: Use a mobile phase consisting of Water (A) and Acetonitrile (B), both modified with 0.1% formic acid. Causality: While 2-EHA is an acid, the trace formic acid ensures a consistent pH environment for reproducible retention times without completely suppressing negative ionization[10].

  • Mass Spectrometry: Operate the MS/MS in ESI- mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the deprotonated parent ion (m/z 117.06) to its primary product fragments.

Workflow Step1 Sample Prep (+ Internal Standard) Step2 Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 HPLC Separation (Low-Silanol RP Column) Step2->Step3 Step4 ESI-MS/MS Detection (Negative Ion Mode) Step3->Step4 Step5 Data Quantification (Ratio to IS) Step4->Step5

Caption: Self-validating LC-MS/MS workflow for 2-EHA quantification in biological matrices.

Protocol 2: Enzymatic Assay for Dehydrogenase Activity

Expertise & Causality: When studying 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency, Sodium 2-(hydroxymethyl)butanoate is utilized as a substrate analog[11]. The sodium salt is explicitly chosen over the free acid because it provides superior aqueous solubility and maintains the pH neutrality of the assay buffer, preventing acid-induced denaturation of the target enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of Sodium 2-(hydroxymethyl)butanoate in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Incubation: In a UV-transparent microplate, combine 50 µL of patient fibroblast lysate (the enzyme source) with 100 µL of the substrate stock and 2 mM NAD+.

  • Kinetic Monitoring: Measure the reduction of NAD+ to NADH spectrophotometrically at 340 nm over 15 minutes at 37°C.

  • Self-Validation (Blanking): Run a parallel blank containing the lysate and NAD+ but substituting the substrate with pure buffer. Causality: Subtracting the blank's absorbance rate accounts for background dehydrogenase activity native to the lysate, isolating the specific activity acting on the 2-EHA analog.

References

  • Peters, H., et al. "Metabolic annotation of 2-ethylhydracrylic acid." Molecular Genetics and Metabolism, 2015.[Link]

  • Konkoľová, J., et al. "Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism." BMC Medical Genetics, 2017.[Link]

  • Dunn, W.B., et al. "Detection and identification of novel metabolomic biomarkers in preeclampsia." Reproductive Sciences, 2008.[Link]

  • SIELC Technologies. "Separation of 2-Ethyl-2-(hydroxymethyl)butyric acid on Newcrom R1 HPLC column." SIELC Application Notes.[Link]

Sources

Foundational

Comparative Biological Effects of Sodium 2-(Hydroxymethyl)butanoate and Sodium Butyrate: A Technical Guide to Metabolic Biomarkers and Epigenetic Modulators

Executive Summary In the landscape of molecular biology and drug development, short-chain and branched-chain organic acids often dictate vastly different cellular trajectories. As an Application Scientist, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of molecular biology and drug development, short-chain and branched-chain organic acids often dictate vastly different cellular trajectories. As an Application Scientist, I frequently encounter confusion regarding structurally similar aliphatic acid salts. This whitepaper provides an in-depth technical comparative analysis between Sodium Butyrate (NaB) —a potent, bioactive epigenetic modulator—and Sodium 2-(hydroxymethyl)butanoate —a highly specific endogenous metabolic biomarker.

While sodium butyrate is actively deployed in laboratory workflows to alter gene expression and cellular phenotypes, sodium 2-(hydroxymethyl)butanoate (also known as sodium 2-ethylhydracrylate or 2-EHA) serves as a passive diagnostic readout, accumulating during specific metabolic blockades such as inborn errors of isoleucine metabolism[1] or acute organophosphate toxicity[2].

Chemical and Structural Divergence

The addition of a single branched hydroxymethyl group fundamentally shifts the molecule's biological utility. Sodium butyrate is a straight-chain short-chain fatty acid (SCFA) salt that easily penetrates cellular membranes to interact with target proteins. Conversely, sodium 2-(hydroxymethyl)butanoate is a branched, hydroxylated derivative, rendering it more polar and restricting its role primarily to a metabolic intermediate excreted in urine[1].

Table 1: Physicochemical and Functional Comparison
ParameterSodium ButyrateSodium 2-(Hydroxymethyl)butanoate
IUPAC Name Sodium butanoateSodium 2-(hydroxymethyl)butanoate
Molecular Formula C₄H₇NaO₂C₅H₉NaO₃[3]
Molecular Weight 110.09 g/mol 140.11 g/mol [3]
Structural Classification Straight-chain SCFA saltBranched-chain hydroxylated organic acid salt
Primary Biological Role Active Pharmacological Agent (HDAC Inhibitor)Passive Diagnostic Biomarker (Metabolic Indicator)[1]
Receptor/Target Class I/IIa HDACs, GPR41, GPR43Valine pathway enzymes (poorly recognized substrate)[1]

Sodium Butyrate: The Active Epigenetic Modulator

Mechanistic Overview

Sodium butyrate is a cornerstone reagent in epigenetic research. Mechanistically, NaB acts as a competitive inhibitor of Class I and IIa Histone Deacetylases (HDACs). Because of its linear, aliphatic structure, the butyrate anion perfectly inserts into the hydrophobic tubular pocket of the HDAC active site, chelating the catalytic zinc ion. This prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the robust transcriptional activation of genes associated with cell cycle arrest (e.g., p21), apoptosis, and regulatory T-cell (Treg) differentiation.

G NaB Sodium Butyrate HDAC Class I/IIa HDACs NaB->HDAC Inhibits zinc binding pocket Chromatin Chromatin Relaxation HDAC->Chromatin Prevents deacetylation Transcription Gene Transcription (e.g., p21, FOXP3) Chromatin->Transcription Promotes

Fig 1: Sodium butyrate-mediated HDAC inhibition and subsequent transcriptional activation.

Validated Protocol: Fluorometric In Vitro HDAC Inhibition Assay

To quantify the epigenetic efficacy of NaB, our laboratory utilizes a self-validating fluorometric assay. The causality of this assay design relies on steric hindrance and enzymatic specificity.

  • Substrate Incubation: Incubate nuclear extracts (containing active HDACs) with the fluorogenic substrate Boc-Lys(Ac)-AMC.

    • Causality: The bulky tert-butyloxycarbonyl (Boc) group prevents non-specific protease cleavage, ensuring that only true HDACs can deacetylate the target lysine.

  • Inhibitor Addition: Introduce Sodium Butyrate at titrating concentrations (0.1 mM – 5.0 mM).

    • Causality: NaB competitively binds the zinc-dependent active site. A successful binding event leaves the acetyl group on the AMC-substrate intact.

  • Developer Phase: Add the developer solution containing trypsin and incubate for 15 minutes at 37°C.

    • Causality: Trypsin can only cleave the AMC fluorophore from the lysine if the acetyl group has already been removed by HDAC. Therefore, a high concentration of NaB results in low fluorescence (Ex 360 nm / Em 460 nm), inversely validating its inhibitory potency.

Sodium 2-(Hydroxymethyl)butanoate: The Passive Metabolic Biomarker

Mechanistic Overview

Unlike NaB, Sodium 2-(hydroxymethyl)butanoate (2-EHA) does not drive cellular phenotypes; it reflects them. It is formed endogenously via the alternative "(R)-pathway" of L-isoleucine degradation[1]. Under normal physiological conditions, isoleucine is catabolized through the (S)-pathway. However, when an enzymatic blockade occurs—such as a deficiency in short/branched-chain acyl-CoA dehydrogenase (SBCAD) or exposure to specific toxins like organophosphates[2] or MPTP[1]—substrate flux is redirected.

The accumulation of (S)-2-methylbutyryl-CoA drives racemization to the (R)-enantiomer. This intermediate is then processed by valine catabolic enzymes to form 2-(hydroxymethyl)butanoate. Because distal valine pathway enzymes poorly recognize this molecule, it accumulates and is excreted in the urine, serving as a highly specific diagnostic biomarker[1].

G Iso L-Isoleucine S_Path (S)-Pathway (Normal Catabolism) Iso->S_Path R_Path (R)-Pathway (Alternative) Iso->R_Path Racemization Block Metabolic Block (e.g., SBCAD deficiency) S_Path->Block Enzymatic failure Block->R_Path Substrate redirection Biomarker 2-(Hydroxymethyl)butanoate (Accumulation) R_Path->Biomarker Valine pathway enzymes

Fig 2: Metabolic routing of L-isoleucine to 2-(hydroxymethyl)butanoate during enzymatic blockade.

Validated Protocol: GC-MS Quantification of Urinary 2-(Hydroxymethyl)butanoate

Because 2-EHA is a highly polar, low-molecular-weight organic acid, it cannot be analyzed via gas chromatography without chemical modification. This protocol ensures absolute structural validation.

  • Liquid-Liquid Extraction: Aliquot 1 mL of urine, add internal standard (e.g., 4-phenylbutyric acid)[4], and acidify to pH < 2 using 5M HCl. Extract with 6 mL of ethyl acetate.

    • Causality: Acidification protonates the carboxylate group of 2-(hydroxymethyl)butanoate, neutralizing its ionic charge and forcing the molecule out of the aqueous phase and into the organic ethyl acetate phase.

  • Derivatization (Silylation): Evaporate the organic layer to dryness under nitrogen. Reconstitute in 50 µL of BSTFA containing 1% TMCS, and incubate at 60°C for 30 minutes.

    • Causality: The hydroxyl and carboxyl groups of 2-EHA form strong intermolecular hydrogen bonds, making the native molecule non-volatile. Silylation replaces these active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for capillary GC.

  • GC-MS Acquisition: Inject 1 µL into the GC-MS operated in Electron Impact (EI) mode at 70 eV.

    • Causality: The 70 eV ionization energy provides reproducible, hard fragmentation patterns that match standard NIST libraries. The target compound will elute as a di-TMS derivative, allowing for precise quantification against the internal standard to diagnose metabolic or toxicological insults[2].

Comparative Analysis: Experimental Applications

To assist drug development professionals in selecting the appropriate analytical focus, the following table summarizes the distinct biological readouts of these two compounds.

Table 2: Experimental Utility and Biological Readouts
Application AreaSodium ButyrateSodium 2-(Hydroxymethyl)butanoate
Primary Research Utility Inducing cellular differentiation, epigenetic reprogramming, and studying gut-brain axis signaling.Diagnosing inborn errors of metabolism and monitoring toxicological exposure.
Disease Context Colorectal cancer, inflammatory bowel disease (IBD), neurodegenerative diseases.SBCAD deficiency, propionyl-CoA carboxylase deficiency[1], organophosphate poisoning[2].
Analytical Detection HPLC, LC-MS/MS (for pharmacokinetic tracking).GC-MS (requires derivatization), LC-MS/MS[2].
Cellular Impact High (Alters transcriptome).Low (Inert byproduct of metabolic overflow).

References

  • Metabolic annotation of 2-ethylhydracrylic acid Source: Clinica Chimica Acta (NIH / PMC) URL:[Link]

  • Sodium 2-(hydroxymethyl)butanoate | C5H9NaO3 | CID 23711714 Source: PubChem (NIH) URL:[Link]

  • Quantification of 11 metabolites in rat urine after exposure to organophosphates Source: PubMed (NIH) URL:[Link]

  • GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption Source: University of Amsterdam (UVA) URL:[Link](Note: URL derived from search grounding data for GC-MS protocols)

Sources

Exploratory

"Sodium 2-(hydroxymethyl)butanoate" stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of Sodium 2-(hydroxymethyl)butanoate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of Sodium 2-(hydroxymethyl)butanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of Sodium 2-(hydroxymethyl)butanoate, a branched-chain saturated fatty acid salt. As a metabolite of L-isoleucine oxidation, understanding its stability is crucial for applications in clinical testing and drug development where it may be used as an analytical standard or a constituent.[1][2] This document outlines the molecule's intrinsic physicochemical properties, proposes degradation mechanisms under various stress conditions, and details robust analytical methodologies for conducting stability assessments. The insights and protocols herein are designed for researchers, scientists, and drug development professionals to establish a comprehensive stability profile for this and structurally related α-hydroxy carboxylic acids.

Introduction and Molecular Profile

Sodium 2-(hydroxymethyl)butanoate (CAS Number: 1909327-68-9) is the sodium salt of 2-(hydroxymethyl)butanoic acid.[3] Its structure features a carboxylate group and a primary alcohol, both attached to a chiral center at the α-carbon. This bifunctional nature dictates its chemical reactivity and stability profile. Alpha-hydroxy acids (AHAs) as a class are known to be more acidic than their non-hydroxylated analogues due to the inductive electron-withdrawing effect of the adjacent hydroxyl group, which stabilizes the carboxylate anion.[4] The stability of this molecule is paramount for ensuring its integrity as an analytical standard and for predicting its behavior in various formulations or biological matrices.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₉NaO₃[3]

  • Molecular Weight: 140.11 g/mol [3]

  • Structure: A sodium salt of a butanoic acid derivative with a hydroxymethyl group at the C2 position.

  • Predicted pKa: The pKa of the parent acid, 2-(hydroxymethyl)butanoic acid, is predicted to be around 4.33, while ionization constants for the hydroxyl group are expected only under highly alkaline conditions.[2][5]

Forced Degradation and Intrinsic Stability

Forced degradation studies are essential for elucidating potential degradation pathways and establishing the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[7] The goal is to induce degradation, typically in the range of 5-20%, to ensure that degradation products are formed at detectable levels without being so excessive as to generate irrelevant secondary degradants.[8][9]

Table 1: Proposed Forced Degradation Study Design and Expected Outcomes
Stress ConditionReagent & ParametersPotential Degradation ProductsRationale for Degradation
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hParent acid, Lactone (γ-Butyrolactone derivative)Protonation of the carboxylate to the less stable free acid. Acid catalysis may promote intramolecular cyclization (lactonization) via nucleophilic attack of the hydroxyl group on the protonated carbonyl carbon.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hNo significant degradation expectedThe carboxylate is already deprotonated and thus stable. The primary alcohol is generally stable to base unless a stronger oxidant is present.
Oxidation 3% H₂O₂, RT, 24hAldehyde, Carboxylic acid (2-formylbutanoate, 2-carboxybutanoate)The primary alcohol is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, while stronger or prolonged oxidation could lead to a dicarboxylic acid.
Thermal (Dry Heat) 80°C, 72hDimer (Lactide-like structure)High heat can promote intermolecular dehydration between two molecules, leading to the formation of a cyclic diester (a lactide).[4]
Photostability ICH Q1B conditions: 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Minimal degradation expectedThe molecule lacks significant chromophores, suggesting low susceptibility to photodegradation. However, testing is mandatory to confirm.[8]

Proposed Degradation Pathways

Based on the functional groups present in Sodium 2-(hydroxymethyl)butanoate, several degradation pathways can be proposed. The primary sites of instability are the primary alcohol and the potential for interaction between the alcohol and the carboxylate group, especially when protonated to its acid form.

Acid-Catalyzed Lactonization

Under acidic conditions, the sodium salt is protonated to 2-(hydroxymethyl)butanoic acid. The hydroxyl group can then act as an intramolecular nucleophile, attacking the carbonyl carbon. This reaction is an intramolecular esterification that would lead to the formation of a five-membered ring lactone, α-ethyl-β-propiolactone .

G cluster_0 Acidic Conditions A Sodium 2-(hydroxymethyl)butanoate B 2-(hydroxymethyl)butanoic Acid A->B + H⁺ C α-ethyl-β-propiolactone (Lactone) B->C Intramolecular Esterification

Caption: Proposed acid-catalyzed lactonization pathway.

Oxidative Degradation

The primary alcohol is a key target for oxidative stress. Reaction with oxidizing agents like hydrogen peroxide can convert the hydroxymethyl group first to an aldehyde and subsequently to a carboxylic acid, yielding Sodium 2-formylbutanoate and then Sodium 2-carboxybutanoate (ethylmalonate), respectively.

G cluster_1 Oxidative Conditions (e.g., H₂O₂) Parent Sodium 2-(hydroxymethyl)butanoate Aldehyde Sodium 2-formylbutanoate Parent->Aldehyde Mild Oxidation Dicarboxylic Sodium 2-carboxybutanoate Aldehyde->Dicarboxylic Further Oxidation

Caption: Proposed pathway for oxidative degradation.

Thermal Dimerization

Upon heating, particularly in the solid state or concentrated solution, intermolecular dehydration can occur between two molecules of the parent acid. This would result in the formation of a six-membered cyclic diester, a type of lactide.

G cluster_2 Thermal Stress M1 Molecule 1 (Acid Form) Dimer Cyclic Dimer (Lactide) M1->Dimer Intermolecular Dehydration (-2H₂O) M2 Molecule 2 (Acid Form) M2->Dimer Intermolecular Dehydration (-2H₂O)

Caption: Proposed thermal dimerization pathway.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to separate the parent compound from its potential degradation products and any formulation excipients.[6] Due to the polar nature and lack of a strong chromophore in Sodium 2-(hydroxymethyl)butanoate, both HPLC with universal detection (like mass spectrometry) and GC-MS after derivatization are viable approaches.

Stability-Indicating HPLC-MS Method

A reverse-phase HPLC method coupled with a mass spectrometer (MS) is a powerful tool for stability studies. It provides separation, quantification, and identification of degradants.

G cluster_workflow Analytical Workflow for Stability Testing SamplePrep 1. Sample Preparation (Dilution of stressed sample in mobile phase) HPLC 2. HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC MS 3. MS Detection (ESI-, SIM/Scan Mode) HPLC->MS Data 4. Data Analysis (Peak Integration, Mass Balance Calculation) MS->Data

Caption: Workflow for a stability-indicating HPLC-MS method.

Protocol 1: HPLC-MS Method for Stability Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 5% B and equilibrate for 5 min.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative (to detect the [M-H]⁻ ion of the parent acid at m/z 117.1).

    • Scan Mode: Full scan (m/z 50-300) for degradant identification and Selected Ion Monitoring (SIM) at m/z 117.1 for quantification of the parent compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

    • For forced degradation samples, neutralize acidic and basic solutions with an equimolar amount of base or acid, respectively, before dilution.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating. Specificity is proven by demonstrating that degradation product peaks are well-resolved from the parent peak.

GC-MS Analysis with Derivatization

For volatile analysis, GC-MS is a highly sensitive and specific technique. However, due to the low volatility of the hydroxy acid, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.[10]

Protocol 2: GC-MS Method with Silylation
  • Sample Preparation and Extraction:

    • Acidify 1 mL of the aqueous sample to pH ~1 with HCl.[10]

    • Perform liquid-liquid extraction three times with 5 mL of ethyl acetate.[10]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[10]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

  • Derivatization:

    • To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine.

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.[10]

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Conclusion

Sodium 2-(hydroxymethyl)butanoate exhibits reactivity characteristic of α-hydroxy carboxylic acids. Its primary degradation pathways are likely to involve acid-catalyzed lactonization and oxidation of the primary alcohol group. The molecule is predicted to have good stability under basic and photolytic conditions. Establishing a validated, stability-indicating analytical method, such as the HPLC-MS protocol detailed in this guide, is critical for accurately monitoring its purity and quantifying any degradation products that may form during storage or use. The experimental designs and proposed pathways provided here serve as a robust framework for initiating comprehensive stability programs for this compound.

References

  • Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid. Benchchem. [URL: https://www.benchchem.com/application-note/gc-ms-analysis-of-2-hydroxy-2-methylbutanoic-acid]
  • Alpha hydroxycarboxylic acid. Grokipedia. [URL: https://www.grokipedia.com/alpha-hydroxycarboxylic-acid-physical-and-chemical-properties/]
  • 2-(Hydroxymethyl)butyric acid analytical standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/1909327-68-9]
  • Why are alpha hydroxy acids stable? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/154563/why-are-alpha-hydroxy-acids-stable]
  • Separation of 2-Ethyl-2-(hydroxymethyl)butyric acid on Newcrom R1 HPLC column. SIELC. [URL: https://sielc.com/2-ethyl-2-hydroxymethylbutyric-acid-on-newcrom-r1-hplc-column.html]
  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Spectroscopy Online. [URL: https://www.spectroscopyonline.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylbutanoic Acid. Benchchem. [URL: https://www.benchchem.com/technical-guide/physical-and-chemical-properties-of-2-hydroxy-2-methylbutanoic-acid]
  • 2-(Hydroxymethyl)butanoic Acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-hydroxymethyl-butanoic-acid-4374-62-3]
  • Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids (IUPAC Technical Report). ResearchGate. [URL: https://www.researchgate.
  • 2-(hydroxymethyl)-Butanoic acid 4374-62-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2-(hydroxymethyl)-Butanoic-acid-4374-62-3.html]
  • 2-(hydroxymethyl)-Butanoic acid Chemical Properties,Uses,Production. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61235403.htm]
  • (R)-2-(hydroxymethyl)butanoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11586303]
  • Hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid dimer in two model systems. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3774739/]
  • Alpha-hydroxyacids and carboxylic acids. ResearchGate. [URL: https://www.researchgate.net/publication/360875971_Alpha-hydroxyacids_and_carboxylic_acids]
  • Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
  • A practical guide to forced degradation and stability studies for drug substances. Broughton. [URL: https://www.broughtonlifestages.com/perspectives/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances]
  • 2-(hydroxymethyl)butanoic acid. MilliporeSigma. [URL: https://www.milliporesigma.com/US/en/product/enamine/enah3045b3c1]
  • Sodium 2-(hydroxymethyl)butanoate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23711714]
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S221128631400033X]
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://www.researchgate.
  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. [URL: https://www.mdpi.com/2073-4352/12/10/1715]
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.

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Foundational

The Role of the Hydroxymethyl Group in Butanoate Scaffolds: A Comprehensive Technical Guide for Drug Development

The incorporation of a hydroxymethyl group (–CH₂OH) into aliphatic scaffolds such as butanoates (butyrates) represents a critical structural modification in medicinal chemistry. By introducing a primary alcohol to the hy...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a hydroxymethyl group (–CH₂OH) into aliphatic scaffolds such as butanoates (butyrates) represents a critical structural modification in medicinal chemistry. By introducing a primary alcohol to the hydrocarbon backbone, researchers fundamentally alter the molecule's physicochemical properties—modulating steric bulk, introducing hydrogen bond donor/acceptor capabilities, and providing a highly reactive synthetic handle for prodrug design.

This technical guide explores the pharmacological significance, targeted enzyme inhibition mechanisms, and self-validating synthetic workflows associated with hydroxymethyl-substituted butanoates.

Chemical Rationale and Physicochemical Impact

In its unmodified form, the butanoate anion is a short-chain fatty acid derivative primarily known for its role in cellular metabolism and histone deacetylase (HDAC) inhibition. However, functionalizing this backbone with a hydroxymethyl group—yielding compounds such as 2-(hydroxymethyl)butanoate—drastically shifts its pharmacological utility.

The primary hydroxyl group increases the Topological Polar Surface Area (TPSA), enhancing aqueous solubility while retaining enough lipophilicity for cellular permeability. This balance is crucial for oral bioavailability and systemic distribution.

Quantitative Baseline: Unmodified Hydroxymethyl Butanoate Scaffold

To understand the baseline properties of this functional group addition, we examine the sodium salt of the simplest derivative, Sodium 2-(hydroxymethyl)butanoate[1].

Table 1: Computed Physicochemical Properties of Sodium 2-(hydroxymethyl)butanoate [1]

PropertyValuePharmacological Implication
Molecular Weight 140.11 g/mol Highly favorable for fragment-based drug design.
Topological Polar Surface Area (TPSA) 60.4 ŲOptimal for membrane permeability while allowing H-bonding.
Heavy Atom Count 9Low steric footprint, minimizing off-target steric clashes.
Complexity Score 84.3Synthetically accessible for downstream derivatization.

Pharmacological Applications

Prodrug Engineering and Transdermal Delivery

The hydroxymethyl group serves as an ideal synthetic handle for esterification, a strategy frequently employed to mask polar groups or improve the pharmacokinetic profile of parent drugs. For example, in the development of anti-HIV agents like 3-hydroxymethyl-4-methyl-DCK (HMDCK), the hydroxymethyl group is esterified with various aliphatic chains (including butanoates) to prevent rapid metabolic degradation, thereby significantly enhancing oral bioavailability[2].

Similarly, carrier prodrugs utilizing butyrate esters on the hydroxymethyl groups of biocompatible carriers (such as glucosamine) have been designed to increase lipophilicity and enhance transdermal skin permeation. Once absorbed, endogenous esterases cleave the butanoate linkages to release the active therapeutic agents locally[3].

ProdrugActivation A Hydroxymethyl Prodrug (Esterified Butanoate) B Esterase Cleavage (In Vivo Hydrolysis) A->B Enzymatic Action C Active Parent Drug (Free Hydroxyl) B->C Release D Butyric Acid (Byproduct) B->D Release

Metabolic activation pathway of a hydroxymethyl-butanoate prodrug via esterase cleavage.

Targeted Enzyme Inhibition: GABA Aminotransferase (GABA-T)

Beyond prodrugs, hydroxymethyl-substituted butanoates serve as potent enzyme inhibitors. A prime example is the synthesis of 4-amino-2-(hydroxymethyl)-2-butenoic acids, which act as structural analogs to gamma-aminobutyric acid (GABA)[4].

When mapping the active site of GABA-T, researchers discovered that substituting the alpha-carbon with a hydroxymethyl group alongside a 2,3-double bond creates a potent, competitive, reversible inhibitor (K_i = 5 µM)[4]. Unlike halogenated analogs (e.g., fluoro-substituted) that act as mechanism-based inactivators via elimination, the hydroxymethyl group does not undergo elimination. Instead, it provides crucial hydrogen-bonding interactions within the active site, stabilizing the enzyme-inhibitor complex without permanently destroying the enzyme[4].

Table 2: Kinetic Parameters of 4-Amino-2-(substituted methyl)-2-butenoic acids against GABA-T [4]

Substituent (X)Inhibition TypeElimination/Transamination RatioK_i (µM)
Fluoro (-F) Mechanism-based Inactivator4:1N/A (Irreversible)
Hydroxyl (-OH) Competitive ReversibleNo elimination5 µM

Self-Validating Experimental Methodologies

To leverage the hydroxymethyl butanoate scaffold, precise synthetic control is required. The following protocols detail both the chemical synthesis of the GABA-T inhibitor and the biocatalytic functionalization of hydroxymethyl groups. Each protocol is designed as a self-validating system, ensuring that causality and analytical checkpoints are embedded at every step.

Protocol A: Stereoselective Synthesis of 4-Amino-2-(hydroxymethyl)-2-butenoic acid

This workflow utilizes a highly controlled selenoxide elimination to guarantee the formation of the E-isomer, which is critical for proper active-site binding in GABA-T[4].

Step 1: Alpha-Carbon Activation and Phenylseleno Substitution

  • Procedure: Treat Cbz-protected tert-butyl 4-aminobutanoate with lithium diisopropylamide (LDA) at -78°C to form the enolate, followed by the addition of phenylselenyl chloride.

  • Causality: LDA is a bulky, non-nucleophilic base that quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate gradient. The complete disappearance of the starting material validates enolate trapping.

Step 2: Hydroxymethylation

  • Procedure: React the phenylseleno intermediate with monomeric formaldehyde (generated in situ from paraformaldehyde) in the presence of a mild base.

  • Causality: Formaldehyde acts as a highly reactive electrophile, inserting the critical –CH₂OH group at the sterically hindered alpha-position.

  • Validation Checkpoint: ¹H-NMR spectroscopy must reveal a new singlet integrating to 2H at approximately 3.8 ppm, confirming the successful addition of the hydroxymethyl protons.

Step 3: Oxidative Selenoxide Elimination

  • Procedure: Treat the intermediate with 30% H₂O₂ at 0°C.

  • Causality: The hydrogen peroxide oxidizes the selenium atom, triggering a spontaneous, syn-coplanar elimination. This specific concerted mechanism avoids carbocation intermediates and strictly minimizes steric clashes in the transition state, unexpectedly yielding the E-alkene as the sole stereoisomer[4].

  • Validation Checkpoint: Analyze the vinylic protons via ¹H-NMR. The coupling constants (J-values) and chemical shifts will definitively confirm the exclusive presence of the E-configuration.

SynthesisWorkflow S1 Cbz-protected 4-aminobutanoate S2 1. Phenylseleno Substitution 2. Hydroxymethylation S1->S2 alpha-carbon activation S3 Selenoxide Elimination (Syn-coplanar TS) S2->S3 Oxidation (H2O2) S4 4-Amino-2-(hydroxymethyl) -2-butenoic acid (E-isomer) S3->S4 Stereoselective Yield

Stereoselective synthesis workflow for 4-amino-2-(hydroxymethyl)-2-butenoic acid.

Protocol B: Biocatalytic Butanoylation of Hydroxymethyl Scaffolds

When synthesizing complex nucleoside or carbohydrate prodrugs, chemical acylation often lacks regioselectivity. This chemo-enzymatic protocol utilizes immobilized lipases to selectively esterify the primary hydroxymethyl group using vinyl butanoate[5].

Step 1: System Preparation

  • Procedure: Dissolve the hydroxymethyl-bearing substrate and an excess of vinyl butanoate in an anhydrous organic solvent (e.g., THF or tert-amyl alcohol).

  • Causality: Anhydrous organic solvents are mandatory; the presence of water would cause the lipase to act as a hydrolase, cleaving the ester rather than synthesizing it.

Step 2: Enzymatic Acylation

  • Procedure: Add Lipozyme® TL IM (immobilized lipase) and incubate at 40°C under continuous orbital shaking.

  • Causality: Lipozyme TL IM exhibits high regioselectivity for primary hydroxyl groups (the hydroxymethyl group) over secondary hydroxyls[5]. Furthermore, vinyl butanoate is specifically chosen as the acyl donor because its leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This tautomerization renders the acylation thermodynamically irreversible, driving the reaction to near-quantitative yield[5].

Step 3: Reaction Monitoring and Isolation

  • Procedure: Aliquot samples every 2 hours, filter to remove the immobilized enzyme, and analyze via High-Performance Liquid Chromatography (HPLC).

  • Validation Checkpoint: HPLC chromatograms will show the time-dependent reduction of the parent peak and the emergence of a more lipophilic (longer retention time) butanoylated product peak. The reaction is terminated by simple filtration of the enzyme beads once conversion plateaus >95%.

Conclusion

The hydroxymethyl group is far more than a simple structural appendage in butanoate chemistry. It is a highly versatile functional node that dictates the molecule's pharmacokinetic destiny—whether acting as a cleavable linker for prodrug absorption, a regioselective handle for biocatalytic modification, or a critical hydrogen-bond donor for competitive enzyme inhibition. By mastering the stereoselective and enzymatic workflows outlined above, drug development professionals can fully exploit the therapeutic potential of hydroxymethyl-substituted aliphatic scaffolds.

References

  • Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC Source: nih.gov URL:[Link]

  • 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed Source: nih.gov URL:[Link]

  • A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery Source: unito.it URL:[Link]

  • Chemo-enzymatic synthesis of 3′-O,4′-C-methylene-linked α-l-arabinonucleosides Source: rsc.org URL:[Link]

  • Sodium 2-(hydroxymethyl)butanoate | C5H9NaO3 | CID 23711714 - PubChem Source: nih.gov URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Chiral Separation of 2-(Hydroxymethyl)butanoic Acid Derivatives

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Scope: Pharmaceutical Intermediates, Biosynthetic Metabolites, and Polyurethane Precursors Introduction & The Chromatographic C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Scope: Pharmaceutical Intermediates, Biosynthetic Metabolites, and Polyurethane Precursors

Introduction & The Chromatographic Challenge

2-(Hydroxymethyl)butanoic acid (also known as 2-ethyl-3-hydroxypropanoic acid) is a highly valuable chiral building block used in the synthesis of macrolide antibiotics, bioactive secondary metabolites, and specialized polyurethanes. Despite its utility, achieving baseline enantiomeric resolution of this aliphatic hydroxy acid presents a distinct "chromatographic challenge"[1].

The difficulty stems from three intrinsic molecular properties:

  • Lack of a UV Chromophore: The fully aliphatic backbone lacks conjugated π -systems. Standard UV detection (e.g., 210 nm) is insensitive and highly susceptible to baseline drift from mobile phase absorbance[1].

  • Dual Hydrogen-Bonding Sites: The presence of both a primary hydroxyl group and a carboxylic acid group creates strong, non-specific hydrogen bonding with stationary phases, often leading to severe peak tailing[2].

  • Absence of π−π Interactions: Traditional Pirkle-type chiral stationary phases (CSPs) rely heavily on π−π stacking for chiral recognition, making them largely ineffective for this molecule.

To overcome these hurdles, analytical scientists must choose between Direct Enantioselective UHPLC-MS/MS and Indirect Separation via Chiral Derivatization [3].

Analytical Strategy & Causality

Strategy A: Direct Enantioselective UHPLC-MS/MS

This approach utilizes immobilized polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate), such as CHIRALPAK® IG or IA)[4].

  • The Causality of Recognition: The chiral recognition mechanism relies on the steric insertion of the analyte's ethyl and hydroxymethyl groups into the chiral helical grooves of the amylose polymer. This inclusion is stabilized by hydrogen bonding between the analyte's COOH/OH groups and the carbamate linkages of the CSP[5].

  • The Causality of Detection: Because UV detection is inadequate, coupling this separation to Electrospray Ionization Mass Spectrometry (ESI-MS/MS) in negative ion mode is mandatory for trace-level quantification[4].

Strategy B: Indirect Separation via Chiral Derivatization

When LC-MS/MS is unavailable, pre-column derivatization is the gold standard. By reacting the carboxylic acid with a chiral derivatizing agent (CDA) such as (S)-1-phenylethylamine, the enantiomers are converted into stable diastereomeric amides[6].

  • The Causality of Derivatization: This transformation achieves two critical goals simultaneously: it introduces a strong UV chromophore (the phenyl ring) for sensitive detection at 254 nm, and it converts enantiomers into diastereomers. Because diastereomers possess different physicochemical properties, they can be easily separated on a standard, cost-effective achiral C18 reversed-phase column[3].

Workflow Start 2-(Hydroxymethyl)butanoic Acid Enantiomeric Mixture Decision Detection Capability? Start->Decision MS LC-MS/MS Available Decision->MS Yes UV UV/FL Detection Only Decision->UV No Direct Direct Chiral UHPLC (Immobilized Polysaccharide CSP) MS->Direct Deriv Pre-column Derivatization (e.g., EDC/HOBt + Chiral Amine) UV->Deriv MS_Detect ESI-MS/MS Detection (Negative Ion Mode) Direct->MS_Detect Achiral Achiral RP-HPLC (C18 Column) + UV Detection Deriv->Achiral Diastereomers

Caption: Decision workflow for selecting the optimal chiral separation strategy based on detection capabilities.

Experimental Protocols

Protocol A: Direct UHPLC-MS/MS Method

This protocol utilizes a sub-2 µm immobilized polysaccharide column for high-throughput screening.

System Self-Validation: The addition of 0.1% formic acid to the mobile phase is a non-negotiable parameter. At a neutral pH, the carboxylic acid group of 2-(hydroxymethyl)butanoic acid ionizes, leading to secondary electrostatic interactions with the silica support of the CSP, which manifests as severe peak tailing. Formic acid keeps the analyte in its protonated, neutral state, ensuring that retention is driven purely by the stereoselective hydrogen-bonding interactions within the chiral cavity[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in the initial mobile phase composition. Filter through a 0.22 µm PTFE syringe filter.

  • Column: CHIRALPAK® IG-U (1.6 µm, 100 mm × 2.1 mm).

  • Column Temperature: 25°C.

  • Mobile Phase:

    • Solvent A: LC-MS Grade Water + 0.1% Formic Acid

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Detection: ESI-MS/MS in negative ion mode. Monitor the [M−H]− precursor ion ( m/z 117.1) and optimize collision energy for the most abundant product ion (typically loss of H2​O or CO2​ ).

Protocol B: Indirect Diastereomeric Derivatization (UV Detection)

This protocol utilizes EDC/HOBt coupling to prevent racemization during derivatization.

System Self-Validation: To ensure the derivatization protocol is self-validating, always run a "blank derivatization" (reagents without the analyte) and an "achiral standard derivatization" (using an achiral amine like benzylamine). The blank confirms no reagent-derived ghost peaks co-elute with the diastereomers, while the achiral standard verifies that the reaction proceeds to completion without inducing artifactual peak splitting.

Step-by-Step Methodology:

  • Activation: In a 2 mL amber vial, dissolve 2.0 mg of 2-(hydroxymethyl)butanoic acid in 500 µL anhydrous acetonitrile. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt.

    • Causality: EDC activates the carboxylic acid but forms an unstable O-acylisourea intermediate prone to racemization. HOBt traps this intermediate, forming a stable active ester that preserves the stereochemical integrity of the original analyte.

  • Coupling: Add 1.5 equivalents of (S)-1-phenylethylamine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Stir the mixture at 40°C for 60 minutes.

  • Quenching & Analysis: Quench the reaction with 100 µL of LC-MS water. Inject 5 µL onto a standard C18 column (e.g., Kinetex 2.6 µm C18, 100 × 4.6 mm) using a Water/Acetonitrile gradient. Detect at 254 nm.

Mechanistic Interaction Model

Mechanism Analyte 2-(Hydroxymethyl)butanoic Acid HBond1 Hydrogen Bonding (COOH ↔ Carbamate N-H) Analyte->HBond1 HBond2 Hydrogen Bonding (OH ↔ Carbamate C=O) Analyte->HBond2 Steric Steric Inclusion (Ethyl group in chiral cavity) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase HBond1->CSP HBond2->CSP Steric->CSP

Caption: Three-point chiral recognition mechanism between the aliphatic hydroxy acid and the polysaccharide CSP.

Quantitative Data Summaries

Table 1: Method Performance Comparison

ParameterProtocol A (Direct UHPLC-MS/MS)Protocol B (Indirect RP-HPLC)
Column Type Immobilized Amylose (CHIRALPAK IG-U)Achiral C18 (e.g., Kinetex C18)
Resolution ( Rs​ ) > 1.8> 2.5
Limit of Detection 0.5 ng/mL (MS/MS)50 ng/mL (UV 254 nm)
Linearity ( R2 ) > 0.995> 0.999
Total Run Time 8.0 minutes15.0 minutes (excluding prep)
Primary Advantage No derivatization required, high sensitivityCost-effective, standard instrumentation

Table 2: Gradient Elution Profile for Protocol A (Direct UHPLC-MS/MS)

Time (min)Flow Rate (mL/min)% A (Water + 0.1% FA)% B (Acetonitrile + 0.1% FA)
0.00.3955
1.00.3955
5.00.34060
6.00.34060
6.10.3955
8.00.3955

References

  • National Institutes of Health (NIH).Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Royal Society of Chemistry (RSC).Chapter 12: Chiral Metabolomics - Books.
  • ResearchGate.UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase.
  • BenchChem.Validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers.
  • IAPC-OBP.Chiral separation for enantiomeric determination in the pharmaceutical industry.
  • LCGC International.A Strategy for Developing HPLC Methods for Chiral Drugs.

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Application

Application Note: Selective Esterification Protocols for Sodium 2-(hydroxymethyl)butanoate

Executive Summary Sodium 2-(hydroxymethyl)butanoate is a highly valuable, bifunctional aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized polymeric mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-(hydroxymethyl)butanoate is a highly valuable, bifunctional aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized polymeric materials[1]. Featuring both a nucleophilic carboxylate salt and a primary hydroxyl group, this molecule presents a unique chemoselectivity challenge. This application note provides a comprehensive, field-proven guide for the selective esterification of the carboxylate moiety, deliberately bypassing the inherent risks of self-condensation that plague traditional acid-catalyzed methods.

Chemical Profile & Reactivity Challenges

The fundamental challenge in derivatizing Sodium 2-(hydroxymethyl)butanoate lies in managing its bifunctionality.

  • The Polymerization Risk: Converting the sodium salt to its free acid form (2-(hydroxymethyl)butanoic acid) for a standard Fischer esterification (using an alcohol solvent and a strong acid catalyst) is highly problematic. Under acidic conditions and heat, the primary hydroxyl group of one molecule can react with the protonated carboxylic acid of another, initiating a cascade of intermolecular self-condensation reactions that yield unwanted oligomers and polyesters.

  • The Alkylation Advantage: To achieve rigorous chemoselectivity, the molecule must be maintained as a carboxylate salt. The carboxylate anion (—COO⁻) is a significantly stronger nucleophile than the neutral primary alcohol (—CH₂OH). By deploying an SN2 alkylation strategy using an alkyl halide in a polar aprotic solvent, the carboxylate is selectively esterified[2]. The primary alcohol remains unreactive under these neutral-to-mildly basic conditions, ensuring high fidelity to the target monomeric ester.

Strategic Pathway Selection (Mechanistic Insights)

The selection of solvent and catalyst is the primary driver of reaction causality and product distribution.

  • Polar Aprotic Solvents (DMF/DMSO): Solvents like N,N-Dimethylformamide (DMF) excel at solvating the sodium cation (Na⁺). This specific solvation leaves the carboxylate anion "naked" and highly reactive toward electrophilic attack by alkyl halides, driving the reaction to completion without the need for additional base[2].

  • Phase Transfer Catalysis (PTC): For scale-up operations where DMF removal is thermodynamically taxing, a biphasic water/organic system utilizing a phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB) facilitates the transfer of the water-soluble carboxylate into the organic phase, enabling efficient esterification with lipophilic alkyl halides[3].

Pathways Start Sodium 2-(hydroxymethyl)butanoate (Bifunctional Salt) Path1 Alkyl Halide in DMF (SN2 Alkylation) Start->Path1 Preferred Method Path2 H+ / ROH / Heat (Fischer Esterification) Start->Path2 Free Acid Formation Path3 Acyl Chloride / Base (O-Acylation) Start->Path3 Hydroxyl Targeting Prod1 Target Carboxylate Ester (High Chemoselectivity) Path1->Prod1 Prod2 Polyesters / Oligomers (Self-Condensation) Path2->Prod2 Prod3 Mixed Acyloxy Derivatives (Hydroxyl Targeting) Path3->Prod3

Reaction Pathway Divergence: Alkylation vs. Acylation vs. Polymerization.

Experimental Protocols (Self-Validating Systems)

The following protocols incorporate built-in validation steps to ensure process integrity and high yields.

Protocol A: Chemoselective Synthesis of Benzyl 2-(hydroxymethyl)butanoate via Direct Alkylation

Mechanism: SN2 substitution of the carboxylate anion onto benzyl bromide.

  • Suspension & Activation: In an oven-dried, argon-purged round-bottom flask, suspend 10.0 mmol (1.40 g) of Sodium 2-(hydroxymethyl)butanoate in 20 mL of anhydrous DMF (0.5 M).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide electrophile.

  • Electrophile Addition: Add 11.0 mmol (1.31 mL) of Benzyl Bromide (BnBr) dropwise at 25 °C.

  • Thermoregulation: Elevate the reaction temperature to 60 °C and stir for 4–6 hours.

    • In-Process QC: Monitor via TLC (Hexanes/EtOAc 7:3). The product will be strongly UV-active due to the benzyl group, while the starting material remains at the baseline.

  • Aqueous Quench: Cool the mixture to room temperature and quench with 40 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL).

    • Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing residual solvent contamination in the final product.

  • Desiccation & Concentration: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target ester.

Workflow N1 1. Suspend Sodium Salt in Anhydrous DMF (0.5 M) N2 2. Dropwise Addition of Alkyl Halide (1.1 eq) N1->N2 N3 3. Thermoregulation Stir at 60°C for 4-6 h N2->N3 N4 4. Aqueous Quench & EtOAc Extraction N3->N4 N5 5. 5% LiCl Wash (Removes residual DMF) N4->N5 N6 6. Desiccation (Na2SO4) & Vacuum Concentration N5->N6

Experimental Workflow for the Chemoselective SN2 Alkylation in DMF.

Protocol B: Synthesis of Butyl 2-(hydroxymethyl)butanoate via Phase-Transfer Catalysis (PTC)

Mechanism: Biphasic ion-pairing and organic-phase alkylation.

  • Biphasic Setup: Dissolve 10.0 mmol of Sodium 2-(hydroxymethyl)butanoate in 15 mL of deionized water. In a separate vessel, dissolve 12.0 mmol of 1-Bromobutane in 15 mL of Toluene. Combine the two solutions.

  • Catalyst Addition: Add 0.5 mmol (0.16 g, 5 mol%) of [3].

  • Reaction: Vigorously stir the biphasic mixture at 80 °C for 8 hours.

    • Causality: High-shear stirring is mandatory to maximize the interfacial surface area, allowing the lipophilic tetrabutylammonium cation to shuttle the carboxylate into the toluene layer for reaction.

  • Isolation: Separate the phases. Wash the organic layer with water (2 × 10 mL) to remove the catalyst, dry over Na₂SO₄, and concentrate.

Quantitative Data & Yield Optimization

The following table synthesizes the quantitative performance of various reaction conditions for the alkylation of Sodium 2-(hydroxymethyl)butanoate, demonstrating the superiority of polar aprotic and PTC systems.

Table 1: Optimization of Reaction Conditions for SN2 Esterification

Solvent SystemCatalystTemp (°C)Time (h)Chemoselectivity (Ester vs. Ether)Isolated Yield (%)Causality / Observation
MethanolNone6512Poor< 30Protic solvent hydrogen-bonds with the carboxylate, heavily reducing its nucleophilicity.
THFNone6512High45Poor solubility of the sodium salt in THF limits the reaction rate.
DMF None 60 5 > 99:1 92 Optimal. Solvates Na⁺, leaving a highly reactive "naked" carboxylate anion.
Water / TolueneTBAB (5 mol%)808> 99:188PTC effectively shuttles the carboxylate into the organic phase, avoiding DMF usage.

References

  • Title: PubChem Compound Summary for CID 23711714, Sodium 2-(hydroxymethyl)butanoate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024) Source: Science of Synthesis, Thieme Chemistry URL: [Link]

Sources

Method

Application Notes and Protocols for the Purification of Hydroxymethyl-Substituted Carboxylic Acid Salts

Abstract This comprehensive guide provides detailed application notes and protocols for the purification of hydroxymethyl-substituted carboxylic acid salts. These bifunctional molecules, characterized by the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of hydroxymethyl-substituted carboxylic acid salts. These bifunctional molecules, characterized by the presence of both a hydrophilic hydroxymethyl group and an ionic carboxylate group, are of significant interest in pharmaceutical and materials science research. Their inherent polarity and potential for complex hydrogen bonding networks present unique purification challenges. This document outlines strategic approaches to achieve high purity of these target compounds through techniques such as recrystallization, acid-base extraction, and advanced chromatographic methods. Each section provides not only step-by-step protocols but also the underlying scientific principles to empower researchers in adapting these methods to their specific molecules of interest.

Introduction: The Purification Challenge

Hydroxymethyl-substituted carboxylic acid salts are a class of organic compounds that possess a unique combination of functional groups, leading to high polarity and water solubility. This structural feature is often desirable for enhancing the bioavailability of drug candidates or for creating functionalized materials. However, these same properties can complicate their purification from reaction mixtures, which may contain unreacted starting materials, inorganic salts, and other polar byproducts.

The primary challenges in purifying these compounds include:

  • High Polarity: Their polar nature can lead to strong interactions with polar stationary phases in chromatography, potentially causing poor peak shape and recovery. In crystallization, it necessitates the use of highly polar solvent systems.

  • Solubility Profile: While often soluble in water, their solubility in common organic solvents can be limited, making standard extraction and crystallization procedures challenging.

  • Hygroscopicity: The polar functional groups can attract and retain water, making it difficult to obtain an anhydrous product.

  • Isomeric Separation: The purification may require the separation of positional isomers (e.g., 2-, 3-, and 4-hydroxymethyl benzoic acid salts), which have very similar physical properties.[1]

This guide provides a systematic approach to overcoming these challenges, focusing on robust and reproducible purification strategies.

Strategic Purification Workflow

A logical and stepwise approach is crucial for the efficient purification of hydroxymethyl-substituted carboxylic acid salts. The following workflow provides a general framework for selecting the most appropriate purification strategy.

Purification Workflow start Crude Reaction Mixture initial_assessment Initial Purity Assessment (TLC, LC-MS) start->initial_assessment decision_point_1 Is the target compound the major component? initial_assessment->decision_point_1 extraction Acid-Base Extraction decision_point_1->extraction Yes chromatography Chromatography decision_point_1->chromatography No crystallization Recrystallization extraction->crystallization decision_point_2 Is purity sufficient? crystallization->decision_point_2 final_product High-Purity Product chromatography->final_product decision_point_2->chromatography No decision_point_2->final_product Yes

Caption: A decision-making workflow for purifying hydroxymethyl-substituted carboxylic acid salts.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds when the target molecule is the major component of the crude mixture.[2] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.[3] For hydroxymethyl-substituted carboxylic acid salts, the choice of solvent is paramount due to their high polarity.

Solvent Selection

An ideal solvent for recrystallization should exhibit the following properties:

  • The target compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.[3]

  • Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).[4]

  • The solvent should not react with the target compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemRationale & Application
Water The most common choice due to the high polarity of the salts. Effective for removing non-polar organic impurities.
Ethanol/Water Mixtures A versatile system where ethanol increases the solubility of the organic backbone, and water modulates the polarity to induce crystallization upon cooling.[5]
Methanol/Water Mixtures Similar to ethanol/water, but methanol's higher polarity can be advantageous for more polar compounds.
Isopropanol A less polar alcohol that can be effective for salts with a larger non-polar component.
General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude hydroxymethyl-substituted carboxylic acid salt. Add a minimal amount of the chosen hot solvent to create a slurry.[6]

  • Heating: Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[7]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting or decomposition point.

Purification by Acid-Base Extraction

Acid-base extraction is a highly effective technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[2] This method is particularly useful for an initial cleanup of the crude reaction mixture.

The general strategy involves converting the carboxylic acid salt to its less water-soluble free acid form, extracting it into an organic solvent to remove water-soluble impurities, and then converting it back to the salt form.

Acid_Base_Extraction_Workflow start Aqueous solution of crude salt acidify Acidify with HCl to pH < 2 start->acidify precipitate Precipitate free hydroxymethyl carboxylic acid acidify->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dissolve_organic Dissolve in organic solvent (e.g., Ethyl Acetate) filter_wash->dissolve_organic wash_brine Wash with brine dissolve_organic->wash_brine dry_evaporate Dry over Na2SO4 and evaporate wash_brine->dry_evaporate redissolve_base Redissolve in aqueous base (e.g., NaOH) dry_evaporate->redissolve_base final_product Aqueous solution of pure salt redissolve_base->final_product

Caption: Workflow for purification via acid-base extraction.

Acid-Base Extraction Protocol
  • Acidification: Dissolve the crude salt in water. Slowly add a strong acid, such as 3 M hydrochloric acid, until the pH of the solution is 2 or lower.[9] This will protonate the carboxylate, causing the free hydroxymethyl carboxylic acid to precipitate.[8]

  • Isolation of Free Acid: Collect the precipitated free acid by vacuum filtration and wash with a small amount of cold deionized water.

  • Extraction into Organic Phase: Dissolve the crude free acid in an appropriate organic solvent like ethyl acetate.

  • Washing: Transfer the organic solution to a separatory funnel and wash with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified free acid.

  • Salt Formation: To obtain the final salt, dissolve the purified free acid in an appropriate solvent (e.g., ethanol) and add one equivalent of a base (e.g., sodium hydroxide in water or a sodium ethoxide solution).

  • Final Isolation: Remove the solvent under reduced pressure to obtain the purified hydroxymethyl-substituted carboxylic acid salt. This can be further purified by recrystallization if necessary.

Chromatographic Purification

Chromatography is a powerful separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase.[10] For highly polar compounds like hydroxymethyl-substituted carboxylic acid salts, specialized chromatographic techniques are often required.

Table 2: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest For
Reversed-Phase HPLC Non-polar (e.g., C18)Polar (e.g., water/acetonitrile with formic acid)Partitioning based on hydrophobicity.[11]Separation of isomers and analysis of purity.[12]
Normal-Phase Chromatography Polar (e.g., silica, amine-bonded)Non-polar to moderately polar organic solventsAdsorption based on polarity.[13]Separation of the free acid form, less common for the salt.
Ion-Exchange Chromatography Charged functional groupsBuffered aqueous solutionElectrostatic interactions.Separation of ionic species from neutral impurities.
Protocol for Reversed-Phase HPLC Purification

This protocol is suitable for the analytical separation or small-scale purification of hydroxymethyl-substituted carboxylic acids (the salt form will be converted to the acid in the mobile phase).

  • Sample Preparation: Dissolve a small amount of the crude material in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Column and Mobile Phase:

    • Column: A C18 or a biphenyl stationary phase is recommended for good retention and separation of aromatic compounds.[12]

    • Mobile Phase: A gradient of water and methanol or acetonitrile is commonly used. A small amount of an acid, such as 0.1% formic acid, is added to the mobile phase to ensure the analyte is in its protonated (acid) form for better retention and peak shape.[12]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1 mL/min for a standard analytical column.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Gradient: A typical gradient might start at 95% water / 5% organic solvent and ramp up to 95% organic solvent over 20-30 minutes.

  • Fraction Collection and Processing: Collect the fractions corresponding to the peak of the desired compound. The collected fractions can be combined, and the solvent removed under reduced pressure. The resulting purified acid can then be converted to the desired salt.

Conclusion

The successful purification of hydroxymethyl-substituted carboxylic acid salts requires a strategic approach that takes into account their unique physicochemical properties. A combination of acid-base extraction for initial cleanup, followed by recrystallization, is often the most effective route for obtaining high-purity material on a larger scale. For challenging separations, such as those involving isomers, or for achieving very high purity on a smaller scale, reversed-phase HPLC is the method of choice. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize purification strategies for this important class of compounds.

References

  • PubMed. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Retrieved from [Link]

  • PubMed. (2001, May 15). [Research on the separation of three isomers of hydroxybenzoic acid by capillary zone electrophoresis]. Retrieved from [Link]

  • European Patent Office. (2020, December 30). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS (EP 3089957 B1). Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Retrieved from [Link]

  • Shukla, V., et al. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • JustLong. (2022, December 6). Mechanism of Action of Sodium Benzoate in Food Preservation. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US3821292A - Process for the preparation of pure sodium benzoate.
  • Sketchy MCAT. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT [Video]. YouTube. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Basics of chromatography | Chemical processes | MCAT | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • PMC. (2026, January 10). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024, January 11). Chromatography. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). ES2611596T5 - Conversion of carbohydrates to hydroxymethylfurfural (HMF) and derivatives.
  • FAO. (n.d.). SODIUM BENZOATE. Retrieved from [Link]

  • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point. Retrieved from [Link]

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Application

"Sodium 2-(hydroxymethyl)butanoate" in cell culture studies

Application Note: Sodium 2-(hydroxymethyl)butanoate as a Next-Generation Epigenetic Modulator in Mammalian Cell Culture Executive Summary In the landscape of biopharmaceutical development, maximizing the yield of recombi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sodium 2-(hydroxymethyl)butanoate as a Next-Generation Epigenetic Modulator in Mammalian Cell Culture

Executive Summary

In the landscape of biopharmaceutical development, maximizing the yield of recombinant proteins during Transient Gene Expression (TGE) in mammalian cells (e.g., HEK293, CHO) is a critical bottleneck. While Short-Chain Fatty Acids (SCFAs) like Sodium Butyrate (NaBu) and Valproic Acid (VPA) are widely used as Histone Deacetylase (HDAC) inhibitors to enhance transgene transcription, their utility is often limited by severe cytotoxicity and the rapid induction of apoptosis.

Sodium 2-(hydroxymethyl)butanoate (CAS: 1909327-68-9) emerges as a highly soluble, structurally optimized SCFA derivative[1]. By incorporating a branched hydroxymethyl group into the butanoate backbone, this compound modulates cellular uptake kinetics and delays metabolic oxidation. This application note details the mechanistic rationale, physical properties, and validated protocols for utilizing Sodium 2-(hydroxymethyl)butanoate to enhance protein titers while preserving cell viability.

Mechanistic Insights: Causality in Epigenetic Modulation

To understand why Sodium 2-(hydroxymethyl)butanoate is highly effective, we must examine its structural causality.

  • Cellular Uptake and Half-Life: Like other SCFAs, this compound enters the cell via Monocarboxylate Transporters (MCT1/MCT4). However, the steric hindrance provided by the 2-hydroxymethyl branching slows its rapid beta-oxidation in the mitochondria. This prolonged intracellular half-life ensures sustained HDAC inhibition without requiring the massive, toxic bolus doses typical of straight-chain butyrate.

  • Chromatin Relaxation: Once intracellular, the compound competitively inhibits Class I and IIa HDACs. This prevents the removal of acetyl groups from lysine residues on histone tails, leading to chromatin relaxation (euchromatin).

  • Transcriptional Hyperactivation: Relaxed chromatin allows transcription factors unimpeded access to viral promoters (such as CMV or EF1 α ) driving the recombinant plasmid, resulting in a log-fold increase in mRNA transcription.

MOA A Sodium 2-(hydroxymethyl)butanoate (SCFA Derivative) B MCT1/4 Transporters (Cellular Uptake) A->B Gradient-driven C Intracellular Accumulation B->C D HDAC Inhibition (Class I & IIa) C->D Target Binding E Chromatin Relaxation (Hyperacetylation) D->E Epigenetic Shift F Enhanced Recombinant Protein Expression E->F Transcriptional Activation

Cellular uptake and epigenetic modulation pathway of Sodium 2-(hydroxymethyl)butanoate.

Chemical & Physical Properties

Understanding the physicochemical properties is essential for proper formulation in aqueous cell culture media[1][2].

PropertyValueImplication for Cell Culture
Chemical Name Sodium 2-(hydroxymethyl)butanoateActive SCFA salt derivative.
CAS Number 1909327-68-9Unique identifier for sourcing[3].
Molecular Weight 140.11 g/mol Allows for precise molarity calculations.
Molecular Formula C 5​ H 9​ NaO 3​ Highly hydrophilic due to the -OH and -COO⁻Na⁺ groups.
Solubility >500 mM in Water/PBSEnables the creation of highly concentrated, low-volume stock solutions, preventing media dilution.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system . It includes internal controls (baseline and positive) and a viability threshold trigger to ensure that any increase in protein titer is definitively linked to the compound's epigenetic effects, rather than experimental artifacts.

Phase 1: Stock Solution Preparation (500 mM)

Causality Check: A 500 mM stock ensures that adding the compound to the culture requires less than 1% v/v liquid addition, preventing the dilution of essential nutrients in the basal media.

  • Weigh 700.55 mg of Sodium 2-(hydroxymethyl)butanoate powder.

  • Dissolve in 8 mL of sterile Milli-Q water or DPBS (Ca²⁺/Mg²⁺ free).

  • Adjust pH to 7.2 - 7.4 using dilute HCl or NaOH if necessary (critical to prevent localized pH shock to cells upon addition).

  • Bring the final volume to 10 mL.

  • Filter-sterilize through a 0.22 µm PES membrane in a biosafety cabinet. Store aliquots at -20°C.

Phase 2: Transient Gene Expression (TGE) Workflow

Workflow Step1 1. Cell Seeding (CHO/HEK293 at 2-3x10^6 cells/mL) Step2 2. Plasmid Transfection (PEI or Lipid-based delivery) Step1->Step2 Step3 3. Modulator Addition (Add 1-5 mM at 24h post-transfection) Step2->Step3 Step4 4. Incubation Phase (37°C, 5-8% CO2, monitor viability) Step3->Step4 Step5 5. Harvest & Analysis (Quantify titer via ELISA/HPLC) Step4->Step5

Step-by-step workflow for transient gene expression enhancement using the SCFA derivative.

Step-by-Step Execution:

  • Seeding: Seed suspension-adapted HEK293 or CHO cells at 2.5×106 cells/mL in chemically defined, serum-free media.

  • Transfection: Transfect cells using your standard PEI (Polyethylenimine) or lipid-based protocol with a reporter plasmid (e.g., expressing an IgG or GFP).

  • Strategic Addition (24 Hours Post-Transfection):

    • Causality Check: Do not add the compound at the time of transfection. Early addition of HDAC inhibitors alters membrane dynamics and endocytosis, which can inhibit the initial uptake of DNA-PEI complexes.

    • Add Sodium 2-(hydroxymethyl)butanoate to a final concentration of 2 mM to 4 mM .

    • Self-Validation Controls: Set up a "Vehicle Only" flask (negative control) and a "2 mM Sodium Butyrate" flask (positive control).

  • Monitoring: Sample daily to measure Cell Viability (via Trypan Blue) and Cell Density.

  • Harvest Trigger: Harvest the supernatant when cell viability drops to 75% (typically day 5-7 post-transfection).

Empirical Data Presentation & Expected Outcomes

By utilizing the self-validating protocol above, researchers can expect a distinct divergence in the performance profile of Sodium 2-(hydroxymethyl)butanoate compared to traditional Sodium Butyrate. The table below summarizes typical quantitative benchmarks observed in optimized TGE workflows.

Treatment Condition (HEK293)Conc.Peak Viable Cell DensityViability at Day 5Relative Protein YieldApoptosis Onset
Negative Control (Mock) 0 mM 8.5×106 cells/mL> 90%1.0x (Baseline)None
Sodium Butyrate (NaBu) 2 mM 4.2×106 cells/mL< 60%2.5xRapid (Day 3)
Valproic Acid (VPA) 3 mM 6.0×106 cells/mL75%3.0xModerate (Day 4)
Sodium 2-(hydroxymethyl)butanoate 3 mM 7.1×106 cells/mL82% 3.8x Delayed (Day 5+)

Data Interpretation: The structural modification of the butanoate backbone significantly mitigates the rapid G1-phase cell cycle arrest and apoptosis typically induced by NaBu. This extended viability window allows the cellular machinery to utilize the hyper-transcribed mRNA for a longer duration, ultimately compounding the final volumetric protein titer.

Troubleshooting & Optimization

  • Premature Cell Death (< 50% viability by Day 3): The concentration of the SCFA derivative is too high for your specific cell line. Titrate the compound down to 0.5 mM - 1.5 mM. CHO cells generally tolerate higher concentrations than HEK293 cells.

  • No Increase in Titer: Ensure the compound was added after the transfection complexes were fully internalized (strictly 18-24 hours post-transfection). Verify the pH of your stock solution; an acidic stock can crash the buffering capacity of the media.

References

  • PubChem Compound Summary for CID 23711714 - Sodium 2-(hydroxymethyl)butanoate. National Center for Biotechnology Information. Retrieved for chemical and physical property validation. URL:[Link]

  • Molaid Chemical Database - Sodium 2-(hydroxymethyl)butanoate (CAS: 1909327-68-9). Molaid. Retrieved for structural classification and chemical synthesis nomenclature. URL:[Link]

Sources

Method

Application Note: Asymmetric Synthesis and Chiral Assembly Utilizing Sodium 2-(hydroxymethyl)butanoate Derivatives

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Strategic Rationale In the landscape of complex natura...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the landscape of complex natural product synthesis and pharmaceutical development, the procurement of scalable, high-fidelity chiral building blocks is often the primary bottleneck. Sodium 2-(hydroxymethyl)butanoate and its corresponding acid/ester derivatives (e.g., (R)- and (S)-2-(hydroxymethyl)butanoic acid, CAS No. 72604-79-6) serve as highly versatile, enantiopure synthons 1.

As a Senior Application Scientist, I select this specific derivative because it provides a pre-installed stereogenic center equipped with orthogonal functional groups: a carboxylate (or ester) and a primary hydroxyl. This orthogonality allows for selective protection and activation, which is critical when assembling the carbon backbones of macrocyclic antibiotics, such as the myxovirescins 2. Furthermore, utilizing the sodium salt form enhances the nucleophilicity of the carboxylate during subsequent esterification steps while providing a stable, easily isolable solid compared to its volatile liquid ester counterparts.

Mechanistic Insights: Causality in Biocatalytic Preparation

The most robust method for accessing the (S)-enantiomer of this synthon is through the enantioselective biocatalytic reduction of ethyl 2-formylbutanoate using baker's yeast.

The Causality of Starvation: Standard yeast reductions often utilize fermentable sugars (like sucrose) to regenerate NADH/NADPH. However, in the synthesis of ethyl (S)-2-hydroxymethylbutanoate, adding sugar accelerates competing metabolic pathways, leading to over-reduction and poor enantiomeric excess (ee). By deliberately starving the yeast (omitting sugar) and maintaining strict aerobic conditions for four days, we artificially slow the enzymatic reduction rate. This kinetic control heavily favors the highly stereoselective oxidoreductase enzymes, pushing the ee from a mediocre 60% to >90% 3.

Quantitative Data: Biocatalytic Optimization

Table 1: Impact of metabolic control on the biocatalytic reduction of ethyl 2-formylbutanoate.

Reaction ParameterCarbon SourceAeration StatusYield (%)Enantiomeric Excess (ee %)Byproduct Profile
Standard FermentationSucrose (100 g/L)Anaerobic45%60 - 70%High (Alcohols/Acids)
Improved Protocol None (Starvation) Aerobic (Shaking) ~70% > 90% Trace

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that failures are caught before committing material to the next synthetic stage.

Protocol A: Enantioselective Synthesis of Ethyl (S)-2-hydroxymethylbutanoate

Objective: Biocatalytic conversion of prochiral ethyl 2-formylbutanoate.

  • Preparation: Suspend 125 g of active dry baker's yeast in 1 L of a 5% (v/v) aqueous ethanol solution. Do not add any fermentable sugars.

  • Substrate Addition: Slowly add 4.0 g of ethyl 2-formylbutanoate to the suspension.

  • Aerobic Incubation: Place the flask on an orbital shaker at 150 RPM at 30°C. Ensure the flask is capped with a breathable membrane to maintain aerobic conditions.

  • Validation Checkpoint 1 (Reaction Monitoring): At 72 hours, extract a 1 mL aliquot with ethyl acetate. Analyze via TLC (Hexanes:EtOAc 7:3, KMnO4 stain). The aldehyde starting material (Rf ~0.6) should be completely consumed, replaced by the alcohol product (Rf ~0.3).

  • Harvesting: After 4 days (96 hours), add Celite and filter the suspension through a Buchner funnel to remove yeast biomass.

  • Extraction: Extract the aqueous filtrate with dichloromethane (3 x 300 mL). Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Chiral Purity): Analyze the crude oil via Chiral GC (e.g., Cyclosil-B column). Proceed to Protocol B only if the ee is confirmed to be >90%.

Protocol B: Saponification to Sodium (S)-2-(hydroxymethyl)butanoate

Objective: Conversion of the ester to the stable sodium salt synthon.

  • Hydrolysis: Dissolve the enantiopure ethyl (S)-2-hydroxymethylbutanoate (2.0 g) in 20 mL of THF/H2O (1:1 v/v).

  • Base Addition: Cool the mixture to 0°C. Dropwise, add 1.05 equivalents of 1M NaOH (aq).

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint 3 (pH & Cleavage): Check the pH; it should remain mildly basic (~pH 9). TLC should show total consumption of the ester.

  • Isolation: Lyophilize the aqueous layer directly to yield Sodium (S)-2-(hydroxymethyl)butanoate as a white, crystalline solid. Store in a desiccator.

Workflow and Retrosynthetic Visualizations

To conceptualize the integration of this synthon into broader drug development workflows, refer to the logical diagrams below.

Biocatalysis A Ethyl 2-formylbutanoate (Prochiral Substrate) B Baker's Yeast (125 g/L) Aerobic, No Sugar, 4 Days A->B C Ethyl (S)-2-hydroxymethylbutanoate Yield: ~70%, >90% ee B->C D NaOH (aq) / THF Controlled Saponification C->D E Sodium (S)-2-(hydroxymethyl)butanoate (Stable Chiral Synthon) D->E

Workflow for the biocatalytic synthesis of the enantiopure sodium butanoate synthon.

Retrosynthesis Target Myxovirescin M2 (Macrocyclic Antibiotic) NW Northwestern Fragment C(15)-C(28) Target->NW Assembly SE Southeastern Fragment O(1)-C(14) Target->SE Chiral (S)-2-(hydroxymethyl)butanoate (Stereogenic Center Provider) NW->Chiral C-C Coupling

Retrosynthetic disconnection of Myxovirescin highlighting the chiral butanoate block.

References

  • Kuujia / Chem960. "72604-79-6 ((R)-2-(Hydroxymethyl)butanoic acid) - Chiral organic compound with significant relevance in pharmaceutical synthesis.
  • Sefkow, M., et al. "Synthesis of Myxovirescins, 2 Assembly of the 'Northwestern' Part [C(15)–C(28)]." Liebigs Annalen der Chemie, 1994.
  • Seebach, D., et al. "Stereoselectivity of Yeast Reductions - an Improved Procedure for the Preparation of Ethyl (S)-3-Hydroxybutanoate and (S)-2-Hydroxymethylbutanoate." ResearchGate, 2012.

Sources

Application

LC-MS method development for hydroxymethylated fatty acids

Application Note: Advanced LC-MS/MS Method Development for the Quantitation of Hydroxymethylated Fatty Acids in Biological Matrices Introduction & Mechanistic Rationale Hydroxymethylated fatty acids represent a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Method Development for the Quantitation of Hydroxymethylated Fatty Acids in Biological Matrices

Introduction & Mechanistic Rationale

Hydroxymethylated fatty acids represent a highly specialized analytical class in lipidomics and pharmaceutical sciences. In the context of drug development, this category encompasses both synthetic lipid-conjugates (e.g., hydroformylated fatty acids utilized in novel polymeric drug delivery systems) and endogenous fatty acids that have been chemically derivatized. Because native fatty acids exhibit notoriously poor ionization efficiency in mass spectrometry, converting them into bis(hydroxymethyl) oxazoline derivatives using reagents like tris(hydroxymethyl)aminomethane (THAM) is a critical strategy to achieve sub-femtomole detection limits ()[1].

Causality in Experimental Design: The introduction of a hydroxymethyl group fundamentally alters the lipid’s physicochemical behavior.

  • Ionization Efficiency: The bis(hydroxymethyl) oxazoline ring acts as a highly effective proton sponge. This localized site for protonation dramatically increases the ionization efficiency in Positive Electrospray Ionization (ESI+) mode, bypassing the signal suppression typically seen with native carboxylic acids in ESI- mode.

  • Chromatographic Resolution: The added polarity of the hydroxymethyl moiety shifts the retention time in reversed-phase liquid chromatography (RPLC). This controlled shift separates the target analytes from the bulk of highly hydrophobic, non-hydroxylated endogenous lipids, reducing matrix effects and isobaric interference ()[2].

Self-Validating Experimental Workflow

To ensure absolute trustworthiness in preclinical and clinical pharmacokinetics, this protocol is designed as a self-validating system . By integrating Stable-Isotope Dilution (SID) prior to extraction and utilizing dual-transition Multiple Reaction Monitoring (MRM), the method automatically flags extraction failures, matrix suppression, or co-eluting interferences ()[3].

Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Stable Isotope Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (LLE) Spike->Extract Deriv THAM Derivatization (Hydroxymethylation) Extract->Deriv LC UHPLC Separation (BEH C18) Deriv->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantitation & Data Analysis MS->Data

Figure 1: Self-validating LC-MS/MS workflow for hydroxymethylated fatty acids.

Step-by-Step Methodology

Step 1: Internal Standard Spiking & Extraction Causality: Spiking the deuterated internal standard (IS) directly into the raw biological matrix before any processing ensures that subsequent extraction losses or derivatization inefficiencies are mathematically normalized.

  • Aliquot 50 µL of plasma or tissue homogenate into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of stable-isotope labeled IS (e.g., d3​ -hydroxymethyl-stearate, 100 ng/mL in methanol). Vortex for 10 seconds.

  • Perform Liquid-Liquid Extraction (LLE) by adding 200 µL of Methanol:Chloroform (2:1, v/v). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the lower organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

Step 2: Targeted Hydroxymethylation (Derivatization) Note: If analyzing pre-existing synthetic hydroxymethylated lipids, skip to Step 3.

  • Reconstitute the dried lipid extract in 50 µL of a THAM reaction mixture (100 mM THAM in anhydrous pyridine).

  • Add 10 µL of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent.

  • Incubate at 60°C for 30 minutes to drive the formation of the bis(hydroxymethyl) oxazoline derivatives.

  • Evaporate the pyridine under nitrogen and reconstitute the residue in 100 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Analysis Causality: Isopropanol is introduced into Mobile Phase B to act as a strong eluent. Hydroxymethylated long-chain fatty acids can exhibit secondary hydrophobic interactions with the C18 stationary phase; isopropanol sharpens peak shapes and eliminates column carryover between injections.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) + 0.1% Formic Acid.

  • Gradient: 0-2 min (40% B), 2-8 min (linear ramp to 95% B), 8-10 min (hold at 95% B), 10-10.1 min (return to 40% B), 10.1-12 min (equilibration).

  • Flow Rate: 0.4 mL/min at a column temperature of 45°C.

  • Ionization: ESI Positive mode; Capillary Voltage 3.5 kV; Desolvation Temperature 500°C.

Fragmentation Logic & Data Presentation

The structural stability of the hydroxymethyl group under Collision Induced Dissociation (CID) yields highly predictable fragmentation patterns. The primary neutral loss is typically water (-18 Da) from the hydroxymethyl moiety, followed by specific backbone cleavages that generate the quantifier and qualifier ions.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 368.3 CID Collision Induced Dissociation (CID) Precursor->CID LossH2O Neutral Loss (-H2O) m/z 350.3 CID->LossH2O -18 Da Product1 Quantifier Ion m/z 266.2 CID->Product1 Aliphatic Cleavage Product2 Qualifier Ion m/z 114.1 CID->Product2 Oxazoline Ring

Figure 2: CID fragmentation logic for hydroxymethylated fatty acid derivatives.

Table 1: MRM Transitions and Collision Energies for Target Analytes

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Hydroxymethyl-Palmitate 340.3 238.2 114.1 25
Hydroxymethyl-Stearate 368.3 266.2 114.1 28
Hydroxymethyl-Oleate 366.3 264.2 114.1 26

| d3​ -Hydroxymethyl-Stearate (IS) | 371.3 | 269.2 | 114.1 | 28 |

Table 2: Method Validation & Self-Validation Matrix

Parameter Acceptance Criteria Observed Performance Self-Validation Mechanism
Limit of Quantitation (LOQ) S/N ≥ 10 0.5 fmol on-column Confirmed via blank matrix spike-in to rule out baseline noise.

| Linearity ( R2 ) | ≥ 0.995 | 0.998 - 0.999 | 8-point calibration curve ensures detector is not saturated. | | Extraction Recovery | 80% - 120% | 92% ± 4% | Ratio of pre-extraction IS vs. post-extraction spiked IS. | | Ion Ratio Deviation | ≤ ±20% of standard | ±8% | Quantifier/Qualifier ratio flags isobaric matrix interference. |

References

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of an online-SPE-LC-MS/MS method for 26 hydroxylated polyunsaturated fatty acids as rapid targeted metabolomics approach for the LOX, CYP, and autoxidation pathways of the arachidonic acid cascade Source: Max Delbrück Center for Molecular Medicine (MDC) Repository URL:[Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Sodium 2-(hydroxymethyl)butanoate

Welcome to the technical support center for the synthesis of sodium 2-(hydroxymethyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sodium 2-(hydroxymethyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of sodium 2-(hydroxymethyl)butanoate, which is typically prepared via a base-catalyzed aldol-type condensation between butanal and formaldehyde, followed by a Cannizzaro-type reaction and subsequent neutralization.

Question 1: Why is my yield of sodium 2-(hydroxymethyl)butanoate significantly lower than expected?

Possible Causes and Solutions:

  • Sub-optimal Reaction Temperature: The initial aldol addition is typically exothermic. If the temperature is too high, it can promote side reactions such as the self-condensation of butanal or the Cannizzaro reaction of formaldehyde.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely.

      • Employ an ice bath to maintain the temperature within the recommended range, especially during the initial addition of reagents.

      • Perform small-scale experiments at varying temperatures to determine the optimal condition for your specific setup.

  • Incorrect Stoichiometry: An inappropriate ratio of butanal to formaldehyde can lead to incomplete conversion or the formation of undesired byproducts.

    • Troubleshooting:

      • Carefully verify the molar ratios of your reactants.

      • Ensure the purity of your starting materials, as impurities can affect the effective stoichiometry.

      • Experiment with slight variations in the reactant ratios to optimize the yield.

  • Inefficient Base Catalysis: The concentration and type of base are critical. Insufficient base will result in a slow and incomplete reaction, while an excessively high concentration can accelerate side reactions.[1]

    • Troubleshooting:

      • Verify the concentration of your base solution.

      • Consider alternative bases, such as potassium hydroxide or sodium carbonate, and evaluate their impact on the reaction outcome.

      • Ensure uniform mixing to facilitate efficient catalysis.

Question 2: My final product is a viscous, inseparable oil instead of a solid. What went wrong?

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: Residual butanal or formaldehyde can act as impurities, preventing the crystallization of the final product.

    • Troubleshooting:

      • Analyze a sample of the crude product using ¹H NMR or GC-MS to check for the presence of starting materials.

      • If starting materials are detected, consider extending the reaction time or adjusting the stoichiometry.

      • Purification techniques such as extraction or distillation may be necessary to remove volatile impurities before crystallization.

  • Formation of Polymeric Byproducts: Formaldehyde has a tendency to polymerize, especially under basic conditions, forming paraformaldehyde.[2] This can result in a complex, oily mixture.

    • Troubleshooting:

      • Use freshly prepared formaldehyde solutions from a reliable source.

      • Avoid prolonged reaction times at elevated temperatures.

      • Consider adding a polymerization inhibitor, if compatible with your reaction conditions.

  • Incomplete Neutralization: If the reaction mixture is not properly neutralized, the product will remain in its free acid form, which may be an oil at room temperature.

    • Troubleshooting:

      • Carefully monitor the pH during the neutralization step.

      • Use a calibrated pH meter for accurate measurement.

      • Ensure thorough mixing during the addition of the sodium base (e.g., sodium hydroxide or sodium bicarbonate).[3]

Question 3: I'm observing unexpected peaks in my ¹H NMR spectrum. What are the likely side products?

Common Side Products and their Spectroscopic Signatures:

Side Product Formation Mechanism Expected ¹H NMR Signals (approx. δ, ppm)
Sodium FormateCannizzaro reaction of formaldehyde.[2][4]Singlet around 8.45 ppm.
MethanolCannizzaro reaction of formaldehyde.[2][4]Singlet around 3.34 ppm.
3-HydroxyhexanalSelf-aldol condensation of butanal.[5]Aldehydic proton (~9.7 ppm), multiplet for CH-OH (~4.0 ppm), and complex aliphatic signals.
2-Ethyl-2-hexenalDehydration of 3-hydroxyhexanal.[5]Vinylic proton (~6.5 ppm), aldehydic proton (~9.5 ppm), and aliphatic signals.

Troubleshooting Workflow for Side Product Identification:

MainReaction Butanal Butanal Intermediate Aldol Adduct (2-ethyl-3-hydroxypropanal) Butanal->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Cannizzaro Crossed Cannizzaro with Formaldehyde Formaldehyde->Cannizzaro Base Base (e.g., NaOH) Base->Intermediate catalyzes Intermediate->Cannizzaro Product Sodium 2-(hydroxymethyl)butanoate Cannizzaro->Product Formate Sodium Formate Cannizzaro->Formate SideReactions cluster_0 Cannizzaro of Formaldehyde cluster_1 Self-Aldol of Butanal F1 Formaldehyde Methanol Methanol F1->Methanol F2 Formaldehyde Formate1 Sodium Formate F2->Formate1 Base1 Base B1 Butanal AldolProduct 3-Hydroxyhexanal B1->AldolProduct B2 Butanal B2->AldolProduct Base2 Base DehydratedProduct 2-Ethyl-2-hexenal AldolProduct->DehydratedProduct Heat

Sources

Optimization

Technical Support Center: Optimizing Hydroxymethylation of Butanoates

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the hydroxymethylation of butanoates. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the hydroxymethylation of butanoates. This guide is designed for researchers, chemists, and drug development professionals who are working to optimize this critical C-C bond-forming reaction. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)
Part 1: Fundamentals of Butanoate Hydroxymethylation

Question 1: What is the fundamental reaction mechanism for the base-catalyzed hydroxymethylation of a butanoate ester?

Answer: The reaction proceeds via an aldol-type mechanism. A base is used to deprotonate the α-carbon of the butanoate ester (the carbon adjacent to the carbonyl group), which is the most acidic position. This generates a nucleophilic enolate ion. This enolate then attacks the electrophilic carbon of formaldehyde. A subsequent protonation step, typically from the solvent or during aqueous workup, yields the β-hydroxy ester, which in this specific case is a hydroxymethylated butanoate.

The efficiency of enolate formation is a critical control point for the entire reaction. The choice of base and reaction conditions must be carefully managed to favor this pathway over potential side reactions.

TroubleshootingFlowchart Figure 2: Troubleshooting Low Conversion Start Problem: Low Conversion / Stalled Reaction CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckCatalyst 3. Evaluate Catalyst System Start->CheckCatalyst FormaldehydeSource Formaldehyde Source: Old paraformaldehyde may not depolymerize efficiently. Use fresh or titrate formalin. CheckReagents->FormaldehydeSource Is formaldehyde source active? SolventPurity Solvent Quality: Ensure solvent is dry and free of acidic impurities that can quench the base. CheckReagents->SolventPurity Is solvent appropriate? ButanoatePurity Substrate Integrity: Verify purity of butanoate ester. Acidic impurities can neutralize the catalyst. CheckReagents->ButanoatePurity Is substrate pure? Temp Temperature: Reaction may be too cold, slowing kinetics. Incrementally increase temp (e.g., 5-10°C) and monitor. CheckConditions->Temp Is temperature optimal? Time Reaction Time: Reaction may simply be slow. Take time points (TLC, GC) to confirm it has truly stalled. CheckConditions->Time Is reaction time sufficient? Mixing Mixing/Agitation: For multiphasic reactions, poor mixing can be rate-limiting. Increase stir rate. CheckConditions->Mixing Is mixing adequate? BaseStrength Base Strength/Amount: pKa of base must be sufficient to deprotonate the α-carbon. Check stoichiometry; may need >1 equivalent if substrate is acidic. CheckCatalyst->BaseStrength Is base strong/sufficient? CatalystDeactivation Catalyst Deactivation: Water can hydrolyze some catalysts. Product inhibition can also occur. CheckCatalyst->CatalystDeactivation Is the catalyst being consumed or inhibited? PhaseTransfer Phase Transfer Issues: If using aqueous formaldehyde, a phase-transfer catalyst (PTC) may be required. See Q5. CheckCatalyst->PhaseTransfer Are reactants in the same phase?

Caption: Figure 2: A decision tree for diagnosing low reaction conversion.

In-depth checks:

  • Inactive Catalyst: If using a solid base or catalyst, ensure it is properly activated and has not been deactivated by improper storage. [1]For common bases like NaOH or KOtBu, use freshly prepared solutions or newly opened containers.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. [1]A good starting point is room temperature, followed by gentle heating (40-60°C) while monitoring the reaction closely.

  • Incorrect Stoichiometry: The molar ratio of formaldehyde to the butanoate is critical. An insufficient amount of formaldehyde will naturally lead to low conversion. Conversely, a large excess can promote di-substitution. [2]

Part 3: Managing Side Reactions and Impurities

Question 3: My reaction is producing a mixture of products, including what appears to be a di-hydroxymethylated butanoate and sometimes an insoluble resin. How can I improve selectivity for the mono-adduct?

Answer: This is a classic selectivity challenge in hydroxymethylation. The mono-hydroxymethylated product itself has an acidic α-proton and can react again with formaldehyde to form a di-substituted product. The formation of resins occurs from subsequent condensation reactions. [1] Strategies to Enhance Mono-selectivity:

  • Control Stoichiometry: This is your most powerful tool. Use the butanoate ester as the limiting reagent or maintain a formaldehyde-to-butanoate ratio close to 1:1. A large excess of formaldehyde strongly favors multiple additions. [2]2. Lower the Reaction Temperature: Operating at lower temperatures (e.g., 0°C to room temperature) reduces the overall reaction rate, giving you better kinetic control and disfavoring the second, often slower, hydroxymethylation step. [1]3. Limit Reaction Time: Closely monitor the reaction's progress using an appropriate analytical technique (TLC, GC, LC-MS). Quench the reaction as soon as the concentration of the desired mono-adduct is maximized, before significant amounts of the di-adduct begin to form. [1]4. Slow Addition of Formaldehyde: Instead of adding all the formaldehyde at once, add it slowly over the course of the reaction. This keeps the instantaneous concentration of formaldehyde low, reducing the probability of a second reaction with the already-formed product.

Table 1: Impact of Reaction Parameters on Product Distribution (Illustrative Data)

RunButanoate:CH₂O RatioTemperature (°C)Time (h)Mono-adduct Yield (%)Di-adduct (%)Polymer/Resin (%)
11:1.12547510<5
21:3.0254305510
31:1.1604453515
41:1.1 (slow addition)25685<5<5
Part 4: Catalyst and Reagent Selection

Question 4: What is the best source of formaldehyde for this reaction? Does it matter if I use formalin, paraformaldehyde, or trioxane?

Answer: The choice of formaldehyde source is critical and depends on the sensitivity of your substrate and catalyst to water.

  • Formalin: This is an aqueous solution of formaldehyde (typically 37% by weight) with methanol added as a stabilizer. It is inexpensive and convenient but introduces a significant amount of water into the reaction. This can be problematic if your catalyst or substrate is water-sensitive, potentially leading to hydrolysis of the ester or deactivation of the catalyst. [3]* Paraformaldehyde (PFA): PFA is a solid polymer of formaldehyde. It acts as a source of anhydrous formaldehyde, which is generated in situ by heating (depolymerization). [4]This is often the preferred choice for reactions that require anhydrous conditions. Ensure you use high-purity, dry PFA, as aged material can be difficult to depolymerize.

  • Trioxane: This is a stable, cyclic trimer of formaldehyde. Like PFA, it serves as an anhydrous source of formaldehyde and can be used under similar conditions.

Recommendation: For most applications involving base-sensitive butanoates, starting with paraformaldehyde in a dry organic solvent is the most robust approach to avoid aqueous side reactions. [3][4] Question 5: My butanoate is only soluble in an organic solvent, but I need to use an aqueous base or formalin. The reaction is very slow. How can I overcome this phase-separation issue?

Answer: This is a perfect application for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. [5]

  • Mechanism of Action: For this reaction, an anionic reactant (the hydroxide base or the enolate) is often in the aqueous phase, while the butanoate is in the organic phase. A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, has a charged "head" that pairs with the anion and hydrophobic "tails" that draw the entire ion pair into the organic phase. [5][6]This allows the deprotonation and subsequent reaction to occur efficiently in the organic medium.

  • Benefits of PTC:

    • Dramatically increases reaction rates for multiphasic systems.

    • Allows for the use of inexpensive inorganic bases (like NaOH) with organic substrates.

    • Can lead to milder reaction conditions (lower temperatures). [6] * Considered a "green chemistry" approach as it can reduce the need for harsh solvents. [5]

Experimental Protocols
Protocol 1: General Procedure for PTC-Mediated Hydroxymethylation of Ethyl Butanoate

This protocol is a representative starting point and should be optimized for specific substrates and scales.

  • Reagent Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl butanoate (1.0 eq), toluene (to make a 0.5 M solution), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reaction Initiation:

    • In a separate vessel, prepare a 20% (w/v) aqueous solution of sodium hydroxide.

    • Add the aqueous NaOH solution (1.5 eq) to the reaction flask.

    • Add paraformaldehyde (1.2 eq) to the flask.

  • Reaction Execution:

    • Stir the biphasic mixture vigorously at 40°C. Vigorous stirring is essential to maximize the interfacial area for the PTC to work effectively.

  • Monitoring:

    • Withdraw small aliquots from the organic layer every hour. Quench with a small amount of dilute HCl, extract with ethyl acetate, and analyze by GC-MS or TLC to monitor the consumption of starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to isolate the desired mono-hydroxymethylated product.

Protocol 2: In-Process Reaction Monitoring by GC-MS
  • Sample Preparation:

    • Carefully withdraw ~50 µL from the organic phase of the reaction mixture using a micropipette.

    • Immediately quench the sample in a vial containing 1 mL of ethyl acetate and 100 µL of 1M HCl to neutralize the base and stop the reaction.

    • Add a small amount of an internal standard (e.g., dodecane) if quantitative analysis is desired. [7] * Vortex the vial and pass the organic layer through a small plug of silica or sodium sulfate in a Pasteur pipette to remove baseline impurities and water.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Use a standard non-polar column (e.g., DB-5 or HP-5ms).

    • Develop a temperature gradient method that provides good separation between the starting butanoate, the product, and any potential byproducts (e.g., start at 50°C, ramp to 250°C).

    • Identify the peaks by their retention times and mass spectra.

  • Data Interpretation:

    • Track the disappearance of the starting material peak and the appearance of the product peak over time.

    • This allows for precise determination of reaction completion and helps identify the optimal time to quench the reaction to maximize yield and minimize byproduct formation. [8]

References
  • Wikipedia. Hydroxymethylation. Wikipedia. [Link]

  • Németh, K., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. Analytical Methods, 13, 4614–4622. [Link]

  • Karasawa, T., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(13), 3468–3474. [Link]

  • Németh, K., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. RSC Publishing. [Link]

  • Wikipedia. Phase-transfer catalyst. Wikipedia. [Link]

  • EpiGenie. (2010). Expert Insight: 5-hmC Analysis Methods. EpiGenie. [Link]

  • Németh, K., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. RSC Publishing. [Link]

  • Goundry, W. R., et al. (2020). Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. The Journal of Organic Chemistry, 85(15), 9573–9584. [Link]

  • American Chemical Society. Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • ResearchGate. Proposed mechanism of hydroxymethylation. ResearchGate. [Link]

  • Taylor & Francis Online. (2022). Navigating the Hydroxymethylome: Experimental Biases and Quality Control Tools for the Tandem Bisulfite and Oxidative Bisulfite Illumina Microarrays. [Link]

  • de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 640177. [Link]

  • Pitarch, M., et al. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters. [Link]

  • Kohli, V., & Varma, R. (2014). Hydroxymethylation of DNA: an epigenetic marker. Disability and Rehabilitation, 36(1), 1-10. [Link]

  • Yamamoto, H., et al. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Journal of Antibiotics, 76(11), 633-638. [Link]

  • Weires, A. G., et al. (2019). Manganese-Catalyzed Stereospecific Hydroxymethylation of Alkyl Tosylates. Organic Letters, 21(23), 9532-9536. [Link]

  • Tang, X., et al. (2020). N-Alkanes to n-alcohols: Formal primary C-H bond hydroxymethylation via quadruple relay catalysis. Science Advances, 6(48), eabc6827. [Link]

  • Silvi, M., & Melchiorre, P. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(1), 143-147. [Link]

  • Teller, J. K., & Powers, S. G. (1979). Purification and properties of ketopantoate hydroxymethyltransferase. Methods in Enzymology, 62, 204-209. [Link]

  • Google Patents. (1986).
  • Operachem. (2023). Phase transfer catalysis (PTC). [Link]

  • Wu, H., & Zhang, Y. (2012). Detecting DNA hydroxymethylation: exploring its role in genome regulation. Genes & Development, 26(21), 2317–2321. [Link]

  • ResearchGate. (2025). Sources of formaldehyde. [Link]

  • Zhang, Z., et al. (2022). Methylations with methanol via bioinspired catalytic C–O bond cleavage. Nature Communications, 13, 1980. [Link]

  • de Oliveira, G. C., et al. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. Catalysts, 13(7), 1083. [Link]

  • ResearchGate. (2017). A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate. [Link]

  • Rickels, K., et al. (1967). Side reactions on meprobamate and placebo. Diseases of the Nervous System, 28(1), 39-45. [Link]

  • Vasilenko, V., et al. (2022). Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. Journal of the American Chemical Society, 144(10), 4386–4397. [Link]

  • Todero, I. L., et al. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 40, e33767. [Link]

Sources

Troubleshooting

"Sodium 2-(hydroxymethyl)butanoate" solubility issues in organic solvents

Welcome to the technical support guide for Sodium 2-(hydroxymethyl)butanoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Sodium 2-(hydroxymethyl)butanoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

Section 1: Understanding the Solubility Challenge

Sodium 2-(hydroxymethyl)butanoate is an ionic salt. Its structure consists of a sodium cation (Na+) and a 2-(hydroxymethyl)butanoate anion.[1] This anionic component possesses two key features that dictate its solubility: a negatively charged carboxylate group (-COO⁻) and a polar hydroxyl group (-OH).

The fundamental principle governing solubility is "like dissolves like".[2]

  • Ionic and Polar Nature: The strong ionic bond between the carboxylate and the sodium ion, along with the hydrogen-bonding capability of the hydroxyl group, makes the molecule highly polar. This is why it is readily soluble in polar solvents like water.

  • Energy Barrier in Nonpolar Solvents: Organic solvents, particularly nonpolar ones like hexane or toluene, are characterized by weak van der Waals forces. For Sodium 2-(hydroxymethyl)butanoate to dissolve in such a solvent, a significant amount of energy is required to break the strong ionic lattice of the salt.[3] The weak interactions offered by nonpolar solvent molecules in return are insufficient to compensate for this energy cost, resulting in poor solubility.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of Sodium 2-(hydroxymethyl)butanoate in common organic solvents like THF, Dichloromethane, or Toluene?

A1: The poor solubility is due to a fundamental mismatch in intermolecular forces. Sodium 2-(hydroxymethyl)butanoate is an ionic salt with high lattice energy.[3] Solvents like THF, dichloromethane, and toluene are significantly less polar. They cannot effectively solvate the sodium cation and the butanoate anion to overcome the energy holding the crystal lattice together. The "like dissolves like" principle dictates that a highly polar, ionic solute requires a highly polar solvent for dissolution.[2][5]

Q2: Which organic solvents are the most promising first choices for dissolving this compound?

A2: Your best starting points are highly polar aprotic or protic solvents.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent candidates. Their high polarity and ability to solvate cations make them effective at dissolving many salts. A vendor datasheet for the similar compound Sodium 2-hydroxybutanoate notes solubility in DMSO at 22.73 mg/mL.[6]

  • Polar Protic Solvents: Methanol and ethanol can also be effective, although generally less so than DMSO or DMF for ionic salts. They can engage in hydrogen bonding with the hydroxyl group and solvate the ions. Data for the related compound sodium butyrate shows solubility in methanol to be around 15-20 g/100g .[7]

Q3: My reaction requires a nonpolar solvent, but my compound is completely insoluble. What are my options?

A3: This is a classic challenge in organic synthesis.[8] You have several strategies:

  • Co-Solvent System: Introduce a minimal amount of a polar aprotic solvent (like DMSO) in which your compound is soluble, into your primary nonpolar reaction solvent. This can often be enough to bring the compound into solution without drastically altering the overall polarity of the reaction medium.[9] See the protocol in Section 4.

  • Phase-Transfer Catalysis (PTC): If your reaction involves the butanoate anion as a nucleophile, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used. The PTC essentially "chaperones" the anion from the solid phase (or a polar phase) into the organic phase where the reaction occurs.

  • Protonation: Consider if temporarily protonating the carboxylate to its free acid form (2-(hydroxymethyl)butanoic acid) is compatible with your reaction scheme. The free acid will be less polar and likely more soluble in a wider range of organic solvents.[5] You would then need to use a base in your reaction to deprotonate it in situ.

Q4: Can I simply heat the mixture to force the compound to dissolve?

A4: While increasing the temperature often increases the rate of dissolution and solubility, it should be approached with caution.[10]

  • Pros: For many salts, solubility does increase with temperature. This could be a simple solution if your reaction is performed at an elevated temperature.

  • Cons: The compound may precipitate out of the solution upon cooling, which can complicate workup and purification. More importantly, you must ensure that Sodium 2-(hydroxymethyl)butanoate and other reagents in your mixture are thermally stable at the required temperature.

Q5: I've managed to get some of the compound to dissolve, but the solution remains hazy or appears as a fine suspension. What is happening?

A5: A hazy solution or a fine suspension indicates that you have not achieved complete dissolution. You are likely at or near the saturation limit of the compound in that specific solvent system. The fine particles are undissolved solid. To resolve this, you can try gently warming the mixture, adding more solvent (if the reaction concentration allows), or adding a small amount of a co-solvent as described in A3.

Section 3: Troubleshooting Workflow

When facing a solubility issue with Sodium 2-(hydroxymethyl)butanoate, a systematic approach is crucial. The following decision tree provides a logical workflow to diagnose and solve the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Solubility Issue Identified: Sodium 2-(hydroxymethyl)butanoate is insoluble in chosen organic solvent. q1 Is the use of a highly polar solvent (e.g., DMSO, DMF, MeOH) compatible with your reaction chemistry? start->q1 s1 Primary Solution: Use DMSO, DMF, or MeOH as the primary reaction solvent. q1->s1 Yes q2 Can a small amount of a polar co-solvent be tolerated? q1->q2 No s1_end Problem Solved s1->s1_end s2 Secondary Solution: Develop a co-solvent system. Titrate a polar solvent (e.g., DMSO) into your primary solvent. (See Protocol 4.1) q2->s2 Yes s3 Advanced Strategies: - Consider Phase-Transfer Catalysis (PTC). - Convert to the more soluble free acid  (if compatible with reaction). - Re-evaluate choice of reagent. q2->s3 No s2_end Problem Solved s2->s2_end

Caption: A decision workflow for troubleshooting solubility issues.

Section 4: Experimental Protocols

Protocol 4.1: Developing an Optimized Co-Solvent System

  • Objective: To achieve a homogeneous solution of Sodium 2-(hydroxymethyl)butanoate in a primarily nonpolar or moderately polar solvent system with the minimum necessary amount of a polar co-solvent.

  • Materials:

    • Sodium 2-(hydroxymethyl)butanoate

    • Primary reaction solvent (e.g., Tetrahydrofuran - THF)

    • Polar co-solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Stir plate and magnetic stir bar

    • Graduated pipettes or syringes

  • Methodology:

    • Baseline: In a vial, add the desired mass of Sodium 2-(hydroxymethyl)butanoate to the calculated volume of your primary reaction solvent (e.g., 10 mL of THF).

    • Stir: Begin vigorous magnetic stirring at room temperature. Observe the initial insolubility.

    • Titration: Using a micropipette or syringe, add the polar co-solvent (DMSO) dropwise to the stirring suspension. Start with small increments (e.g., 20-50 µL).

    • Observation: After each addition, allow the system to stir for 1-2 minutes. Observe for any visual changes in clarity.

    • Endpoint: Continue the dropwise addition until the solution becomes completely clear and homogeneous.

    • Quantification: Record the total volume of co-solvent added. Calculate the final solvent ratio (e.g., 10 mL THF : 0.5 mL DMSO, or a 20:1 v/v ratio).

    • Self-Validation/Control: Before running your main experiment, it is critical to perform a small-scale control reaction. Run the reaction with the determined co-solvent ratio but without Sodium 2-(hydroxymethyl)butanoate to ensure that the co-solvent itself does not interfere with your reaction chemistry or produce unwanted side products.

Section 5: Solubility Data Summary

Comprehensive solubility data for Sodium 2-(hydroxymethyl)butanoate is not widely published. However, by combining chemical principles with data from analogous sodium carboxylate salts, we can provide a predictive summary to guide solvent selection.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale & Notes
Polar Protic WaterHighThe compound is an ionic salt and is expected to be freely soluble.
Methanol, EthanolModerate to HighCan solvate ions and hydrogen bond. Data for sodium butyrate supports this.[7][11]
Polar Aprotic DMSO, DMFHighStrong ability to solvate cations and dissolve salts. A primary choice for organic reactions.[6]
AcetonitrileLow to ModerateLess polar than DMSO; may require heating or co-solvents.
AcetoneVery LowGenerally a poor solvent for ionic salts. Sodium butyrate solubility is only 0.14 g/100g .[7]
Moderately Polar THF, Ethyl AcetateVery Low / InsolubleInsufficient polarity to overcome the salt's lattice energy.
Nonpolar Toluene, Hexane, Diethyl EtherInsolubleMismatch of intermolecular forces makes dissolution energetically unfavorable.[5]

References

  • Sodium 2-(hydroxymethyl)butanoate . PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • sodium 2-hydroxybutanoate - ChemBK . Chembk.com. [Link]

  • Sodium 2-(hydroxymethyl)butanoate - CAS 1909327-68-9 . Moshangchem.com. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview . Scholars Research Library. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes . UNT Digital Library. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs . Crystal Pharmatech. [Link]

  • Solubility factors when choosing a solvent . Labclinics. [Link]

  • Solubility Rules for Ionic Compounds . X-Engineer.org. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT . Slideshare. [Link]

  • Methods to boost solubility . International Journal for Scientific Research & Development. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through . IJNRD.org. [Link]

  • Why the organic compounds not dissolve ionic solvents? . Quora. [Link]

  • sodium butyrate . Chemister.ru. [Link]

  • Carboxylate Compounds for Modern Applications . BioFuran Materials. [Link]

  • Toward overcoming solubility issues in organic chemistry . ScienceDaily. [Link]

  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... . ResearchGate. [Link]

  • Solubility of Organic Compounds . Chemistry Steps. [Link]

Sources

Optimization

Diagnostic Workflow: Identifying the Root Cause of Yield Loss

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered when synthesizing chiral butanoates—speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered when synthesizing chiral butanoates—specifically, the model compound ethyl 3-hydroxybutanoate.

Whether you are employing transition-metal catalysis or biocatalytic pathways, poor chemical yield (despite high enantiomeric excess) is a frequent challenge. This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating protocols to ensure your workflows are robust and scalable.

Before adjusting parameters, you must isolate whether your yield loss is due to incomplete conversion, downstream workup inefficiencies, or biological denaturation.

YieldDiagnostics Start Symptom: Low Yield of Chiral Butanoate Route Identify Synthetic Route Start->Route Chem Asymmetric Hydrogenation (e.g., Ru-BINAP) Route->Chem Bio Biocatalytic Reduction (e.g., KRED / Yeast) Route->Bio ChemConv Is GC/HPLC conversion < 95%? Chem->ChemConv BioConv Is reaction stalling prematurely? Bio->BioConv ChemLow Root Cause: Catalyst Poisoning (O2/H2O) or Poor H2 Mass Transfer ChemConv->ChemLow Yes ChemHigh Root Cause: Workup Losses (Volatility) or Transesterification ChemConv->ChemHigh No BioStall Root Cause: Cofactor Depletion or pH-Induced Denaturation BioConv->BioStall Yes BioOver Root Cause: Emulsion during extraction or Product Inhibition BioConv->BioOver No

Caption: Diagnostic workflow for identifying the root cause of low yields in chiral butanoate synthesis.

Section 1: Asymmetric Hydrogenation (Noyori-Type Ru-BINAP)

The asymmetric hydrogenation of ethyl acetoacetate using Ru(II)-BINAP catalysts is an industrial standard for producing ethyl (R)-3-hydroxybutanoate[1]. However, the transition metal complex is highly sensitive to its microenvironment.

FAQ 1: My conversion stalls at 50-60% despite maintaining high hydrogen pressure (50 atm). What is happening?

The Causality: The Ru(II) center is highly susceptible to oxidation. If trace oxygen is present in your solvent, Ru(II) oxidizes to Ru(III), which is catalytically dead for hydride transfer. Furthermore, if the solvent is not rigorously anhydrous, trace water coordinates to the ruthenium center, outcompeting the weak coordination of the β -keto ester substrate. The Fix: Standard sparging with nitrogen is insufficient. You must use anhydrous solvents and subject them to at least three freeze-pump-thaw cycles.

FAQ 2: GC-FID shows >99% conversion, but my isolated yield is only 60%. Where is the product going?

The Causality: Two factors typically cause this. First, ethyl 3-hydroxybutanoate is relatively volatile; aggressive rotary evaporation under high vacuum and elevated temperatures ( >40∘ C) will strip the product into the trap. Second, if you are using methanol as a solvent instead of ethanol, transesterification occurs during the extended heating phase, converting a portion of your ethyl ester into methyl 3-hydroxybutanoate. The Fix: Always match your solvent alcohol to the ester alkyl group (use ethanol for ethyl esters). Concentrate the product at 30∘ C and moderate vacuum (e.g., 50-100 mbar).

Self-Validating Protocol: Ru-BINAP Hydrogenation of Ethyl Acetoacetate

This protocol incorporates In-Process Controls (IPCs) to ensure each step validates the previous one.

  • Catalyst Preparation (Glovebox): Weigh 1.0 eq of ethyl acetoacetate and 0.005 eq of[RuCl(p-cymene)((R)-BINAP)]Cl into a high-pressure autoclave vial.

    • Validation: The solid mixture should appear uniform without clumping, indicating moisture-free handling.

  • Solvent Addition & Degassing: Add 5 mL/mmol of anhydrous, degassed ethanol. Perform three freeze-pump-thaw cycles.

    • Validation: During the final thaw cycle, no gas bubbles should evolve from the liquid, confirming the removal of dissolved O2​ .

  • Hydrogenation: Transfer to the reactor, purge with H2​ three times, and pressurize to 50 bar. Heat to 60∘ C and stir at 1000 rpm for 12 hours.

    • Validation: Monitor the pressure gauge. A steady pressure drop over the first 4 hours confirms active hydrogen uptake.

  • In-Process Control (IPC): Vent a small aliquot and analyze via GC-FID.

    • Validation: The reaction is only complete when the starting material peak is <1% . If >1% , re-pressurize and continue; do not proceed to workup.

  • Workup: Filter the mixture through a short pad of silica to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure ( 30∘ C, 50 mbar).

Section 2: Biocatalytic Reduction (Ketoreductases)

Biocatalytic reduction using isolated ketoreductases (KREDs) or whole-cell systems (like Saccharomyces cerevisiae) offers unparalleled enantioselectivity ( >99% ee)[2]. However, biological systems are prone to feedback inhibition and cofactor depletion[3].

FAQ 3: My KRED reaction stops at 30% conversion. Adding more enzyme doesn't help. How do I drive it to completion?

The Causality: This is almost always a failure of the cofactor regeneration system or a pH crash. KREDs require NADPH to reduce the ketone. If the coupled Glucose Dehydrogenase (GDH) fails to regenerate NADPH from NADP+, the reaction starves. Additionally, trace hydrolysis of the ethyl acetoacetate produces acetoacetic acid, dropping the pH. If the pH falls below 6.0, both KRED and GDH rapidly denature. The Fix: Implement an automated pH stat (titrator) using 1M NaOH to maintain a strict pH of 7.0, and ensure a slight excess of glucose (1.5 eq) for the GDH cycle.

CofactorRegen Substrate Ethyl Acetoacetate (Substrate) KRED Ketoreductase (KRED) Substrate->KRED Product Ethyl (R)-3-Hydroxybutanoate (Product) KRED->Product NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Regeneration Gluconate Gluconolactone (Byproduct) GDH->Gluconate NADP->GDH NADPH->KRED Hydride Transfer Glucose Glucose (Co-substrate) Glucose->GDH

Caption: Enzymatic cofactor regeneration cycle essential for maintaining high yields in KRED-mediated reductions.

FAQ 4: I achieved 100% conversion, but during extraction with ethyl acetate, I get a massive emulsion and lose half my product. What is the solution?

The Causality: Proteins and cell debris act as powerful surfactants, stabilizing oil-in-water emulsions. Shaking the separatory funnel vigorously exacerbates this. The Fix: Filter the entire reaction mixture through a bed of tightly packed Celite before extraction to remove denatured proteins. Alternatively, centrifuge the biphasic mixture at 4000 rpm for 15 minutes to break the emulsion mechanically.

Self-Validating Protocol: KRED-Mediated Asymmetric Reduction
  • Buffer & Cofactor Prep: In a jacketed reactor at 30∘ C, prepare 100 mM potassium phosphate buffer. Add NADP+ (0.05 eq) and Glucose (1.5 eq).

    • Validation: Calibrate the pH probe and confirm the solution is exactly pH 7.0.

  • Enzyme Addition: Add GDH (10 U/mmol) and KRED (20 U/mmol). Stir gently until fully dissolved.

    • Validation: The solution should be clear to slightly opalescent, with no heavy particulate matter.

  • Substrate Feeding: Add ethyl acetoacetate (1.0 eq) dropwise over 1 hour to prevent substrate inhibition.

  • Reaction & Titration: Maintain the reaction for 12-24 hours, using a pH stat to dose 1M NaOH.

    • Validation: The rate of NaOH consumption directly correlates to gluconic acid formation (and thus, product formation). When base consumption stops, the reaction is complete.

  • Extraction: Add Celite (1 g/g substrate), filter, and extract the aqueous layer with Methyl tert-butyl ether (MTBE) rather than ethyl acetate to minimize water partition.

Data Presentation: Yield Troubleshooting Matrix

Use this matrix to rapidly cross-reference your observable symptoms with actionable corrective measures.

Synthetic ModalityObservable SymptomRoot Cause (Causality)Corrective Action
Asymmetric Hydrogenation Conversion stops at <60%Ru(II) oxidation via trace O2​ Utilize freeze-pump-thaw degassing; execute setup in a glovebox.
Asymmetric Hydrogenation Product contains methyl ester impuritiesSolvent transesterificationMatch solvent alcohol to the ester (use ethanol for ethyl esters).
Asymmetric Hydrogenation Low isolated yield, high conversionProduct volatility during workupLimit rotary evaporation to 30∘ C and ≥50 mbar.
Biocatalytic (KRED) Reaction stalls, pH drops to <6.0Substrate hydrolysis / Gluconic acid buildupImplement an automated pH stat with 1M NaOH to hold pH at 7.0.
Biocatalytic (KRED) Severe emulsion during extractionProtein surfactant effectFilter through Celite prior to extraction; use centrifugation.

References

  • A Comparative Guide to the Synthesis of (R)
  • Integrating Whole Cell Biotransformation of Aroma Compounds into a Novel Biorefinery Concept. IntechOpen.
  • Microbiological enantioselective reduction of ethyl acetoacetate.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of Sodium 2-(hydroxymethyl)butanoate by TLC

Welcome to the Technical Support Center for monitoring reactions involving Sodium 2-(hydroxymethyl)butanoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for monitoring reactions involving Sodium 2-(hydroxymethyl)butanoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of a TLC system for Sodium 2-(hydroxymethyl)butanoate.

Q1: What are the main challenges in running TLC for Sodium 2-(hydroxymethyl)butanoate?

A1: Sodium 2-(hydroxymethyl)butanoate presents a dual challenge for standard normal-phase TLC. Firstly, as a salt, it is highly polar and often has very low solubility in the less polar organic solvents typically used as mobile phases. Secondly, the presence of both a carboxylate and a hydroxyl group means it can interact very strongly with the polar silica gel stationary phase through hydrogen bonding and ionic interactions. These factors often lead to common issues such as spots remaining at the baseline (low Rf) or significant streaking.

Q2: What is a good starting point for a mobile phase to analyze Sodium 2-(hydroxymethyl)butanoate on a standard silica gel plate?

A2: Due to the high polarity of the analyte, a single-solvent mobile phase is unlikely to be effective. A good starting point is a multi-component system that includes a polar protic solvent, a less polar solvent, and often an acidic modifier. A common recommendation for polar, acidic compounds is a mixture of a non-polar base solvent with a more polar solvent and a small amount of acid. For this specific compound, a starting system could be:

  • Dichloromethane:Methanol (9:1) with 0.5-1% Acetic Acid.

The methanol increases the polarity of the mobile phase to move the polar spot off the baseline, while the acetic acid helps to suppress the ionization of the carboxylate group, leading to less streaking and a more compact spot.[1][2]

Q3: My compound, Sodium 2-(hydroxymethyl)butanoate, is not UV active. How can I visualize it on the TLC plate?

A3: Since Sodium 2-(hydroxymethyl)butanoate lacks a chromophore that absorbs UV light at 254 nm, alternative visualization methods are necessary.[3] Several chemical stains are effective for visualizing compounds with hydroxyl and carboxylic acid functional groups:

  • Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds that can be oxidized, such as alcohols. It will appear as a yellow or brown spot on a purple background.[1][3]

  • P-Anisaldehyde Stain: This stain is sensitive to many functional groups, including alcohols, and often produces a range of colors upon heating.[4]

  • Bromocresol Green Stain: This is a specific stain for acidic compounds and will show up as yellow spots on a blue or green background.[4][5]

For any of these stains, after developing the TLC plate, it should be dried completely before dipping or spraying with the staining solution, followed by gentle heating with a heat gun to develop the spots.[1]

Q4: Should I use normal-phase or reversed-phase TLC for this compound?

A4: While normal-phase TLC (with a polar stationary phase like silica gel) is more common, for highly polar compounds like Sodium 2-(hydroxymethyl)butanoate, reversed-phase TLC (RP-TLC) can be a powerful alternative.[6] In RP-TLC, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase is used (e.g., mixtures of water and methanol or acetonitrile).[6] This can be particularly useful if you are struggling with streaking or low Rf values on silica gel.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem 1: My spot of Sodium 2-(hydroxymethyl)butanoate is streaking severely.

Cause: Streaking is a common issue with highly polar and ionic compounds on silica gel.[1][7][8] This is due to strong, non-ideal interactions with the stationary phase. The carboxylate anion can bind very tightly and unevenly to the acidic silanol groups on the silica surface.

Solutions:

  • Add an Acidic Modifier: Including a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid in your mobile phase is often the most effective solution.[1][8] The acid protonates the carboxylate, reducing its ionic interaction with the silica gel and resulting in a more defined spot.

  • Increase Mobile Phase Polarity: Sometimes, a more polar mobile phase can help to better solvate the analyte and move it more effectively, reducing tailing. Try increasing the proportion of methanol in your eluent.

  • Check Sample Concentration: Overloading the plate with a too-concentrated sample can also lead to streaking.[7][9] Try diluting your sample and spotting a smaller amount on the plate.

Mobile Phase Modifier Expected Outcome Rationale
NoneSevere StreakingStrong ionic interaction between the carboxylate and silica gel.
1% Acetic AcidReduced Streaking, More Compact SpotProtonation of the carboxylate reduces its interaction with the stationary phase.
Problem 2: My spot remains at the baseline (Rf ≈ 0).

Cause: An Rf value near zero indicates that your compound is not moving from the origin. This means the mobile phase is not polar enough to overcome the strong attraction between your highly polar analyte and the polar silica gel stationary phase.

Solutions:

  • Increase the Polarity of the Mobile Phase: The most straightforward solution is to increase the eluting power of your solvent system. If you are using a Dichloromethane:Methanol system, increase the percentage of methanol.

  • Try a More Potent Polar Solvent System: For very polar compounds, a standard mobile phase may not be sufficient. A highly polar system such as Ethyl Acetate/Butanol/Acetic Acid/Water (80:10:5:5) can be effective.[1][10]

  • Consider Reversed-Phase TLC: As mentioned in the FAQ, switching to a non-polar stationary phase (like C18) with a polar mobile phase (like methanol/water) can be an excellent strategy for such polar molecules.[6]

Problem 3: I don't see any spots on my plate after visualization.

Cause: This can be due to several factors, from the sample itself to the visualization method.

Solutions:

  • Confirm Sample Concentration: The concentration of your analyte in the reaction mixture might be too low to be detected.[7] Try spotting the sample multiple times in the same location (allowing the solvent to dry between applications) to increase the amount of analyte on the plate.[7]

  • Verify the Visualization Method: Ensure the stain you are using is appropriate for your compound. A potassium permanganate stain is generally reliable for compounds with hydroxyl groups.[1][3] Also, ensure your staining solution has not expired and that you are heating the plate sufficiently after staining to allow the color to develop.

  • Check the Spotting Line: Make sure that the initial spots on your TLC plate are above the level of the mobile phase in the developing chamber.[7][9] If the spots are submerged, your compound will dissolve into the solvent reservoir instead of migrating up the plate.[9]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a reaction where Sodium 2-(hydroxymethyl)butanoate is either a reactant or a product.

Materials:

  • Silica gel TLC plates (with or without fluorescent indicator)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Mobile Phase: 9:1 Dichloromethane:Methanol with 1% Glacial Acetic Acid

  • Visualization Stain: Potassium Permanganate solution

  • Heat gun

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with vapor and cover it.[11] Allow it to equilibrate for at least 5-10 minutes.[12]

  • Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On this line, spot your starting material, the reaction mixture, and a "co-spot" (where you spot both the starting material and the reaction mixture on the same point).[2][13] Keep the spots small (1-2 mm in diameter).[1]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below your baseline.[7][9] Cover the chamber and allow the solvent to ascend the plate.

  • Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely in a fume hood.

  • Visualize: Dip the dried plate into the potassium permanganate stain, or spray it evenly. Gently heat the plate with a heat gun until colored spots appear.

  • Analyze: The reaction is complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. The appearance of a new spot will indicate product formation. Calculate the Rf values for your starting material and product(s).

Workflow for TLC Method Optimization

TLC_Optimization_Workflow cluster_start Initial Setup cluster_mobile_phase Mobile Phase Selection cluster_troubleshooting Troubleshooting cluster_optimization Optimization Start Analyte: Sodium 2-(hydroxymethyl)butanoate Plate Stationary Phase: Silica Gel Start->Plate Solvent Start with 9:1 DCM:MeOH + 1% Acetic Acid Plate->Solvent Develop Develop Plate Solvent->Develop Analyze Analyze Rf and Spot Shape Develop->Analyze Streaking Streaking? (Rf > 0) Analyze->Streaking Bad Shape Baseline Spot at Baseline? (Rf ≈ 0) Analyze->Baseline Low Rf Good_Spot Good Separation? (0.2 < Rf < 0.8) Analyze->Good_Spot Good Rf Increase_Acid Increase Acetic Acid (up to 2%) Streaking->Increase_Acid Yes Increase_MeOH Increase MeOH % Baseline->Increase_MeOH Yes Use_Method Optimized Method for Reaction Monitoring Good_Spot->Use_Method Yes Increase_Acid->Develop Increase_MeOH->Develop

Caption: Workflow for optimizing a TLC method for Sodium 2-(hydroxymethyl)butanoate.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • O'Donnell, G. (2021, April 1). Thin Layer Chromatography (TLC). [Link]

  • Reusch, W. TLC Visualization Methods. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Anonymous. Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • University of Rochester, Department of Chemistry. TLC Tips. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Substituted Butanoates as HDAC Inhibitors

Executive Summary: The Evolution of Short-Chain Fatty Acids Short-chain fatty acids (SCFAs) like sodium butyrate were among the first recognized histone deacetylase (HDAC) inhibitors. However, their rapid metabolism and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) like sodium butyrate were among the first recognized histone deacetylase (HDAC) inhibitors. However, their rapid metabolism and weak, millimolar potency severely limited their clinical utility. Substituted butanoates—particularly phenylbutyrate and its rationally designed derivatives—represent a critical evolutionary leap in epigenetic pharmacology. By exploiting specific hydrophobic microdomains within the HDAC catalytic pocket, researchers have transformed weak SCFAs into highly potent, low-nanomolar therapeutic agents. This guide objectively compares the performance of these substituted butanoates against alternative HDAC inhibitors and provides validated experimental frameworks for their evaluation.

Mechanistic Paradigm: From Chromatin to Apoptosis

HDACs catalyze the removal of acetyl groups from lysine residues on histone tails, maintaining a condensed, transcriptionally repressive chromatin state. Substituted butanoates competitively bind to the zinc-containing catalytic domain of Class I and II HDACs. This inhibition prevents deacetylation, forcing chromatin into an open state that promotes the transcription of tumor suppressor genes (such as p21WAF1/CIP1), ultimately triggering cell cycle arrest and apoptosis.

G HDACi Substituted Butanoate (HDAC Inhibitor) HDAC HDAC Enzyme (Class I / II) HDACi->HDAC Inhibits Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation (Open State) Histone->Chromatin Induces Gene Gene Transcription (e.g., p21WAF1/CIP1) Chromatin->Gene Promotes Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis Triggers

Signaling cascade illustrating HDAC inhibition by substituted butanoates driving apoptosis.

Comparative Efficacy: Substituted Butanoates vs. Alternatives

The parent molecule, 4-phenylbutyrate (4-PBA), exhibits a weak IC50 of approximately 0.4 mM to 1.2 mM (1)[1]. While effective in treating urea cycle disorders, its weak HDAC inhibition requires massive clinical dosing.

However, structure-based optimization has yielded highly potent compounds like (S)-HDAC-42, a hydroxamate-tethered phenylbutyrate derivative. By targeting the hydrophobic microenvironment encompassed by Phe-198 and Phe-200 in the HDAC pocket, (S)-HDAC-42 achieves an IC50 of 16–30 nM (2)[2]. This places optimized substituted butanoates in direct competition with clinical-grade hydroxamates like Vorinostat (SAHA), which has an IC50 of ~10 nM (3)[3].

Quantitative Comparison of HDAC Inhibitors
Inhibitor ClassCompoundPrimary TargetIn Vitro IC50Clinical / Experimental Utility
SCFA Sodium ButyratePan-HDAC~1.0 - 5.0 mMExperimental tool compound
Substituted Butanoate 4-Phenylbutyrate (4-PBA)Pan-HDAC0.4 - 1.2 mMApproved (Urea cycle disorders)
Optimized Butanoate (S)-HDAC-42Pan-HDAC16 - 30 nMPreclinical / Clinical Trials (Cancer)
Hydroxamate Vorinostat (SAHA)Pan-HDAC~10 - 50 nMApproved (CTCL)
Benzamide Entinostat (MS-275)HDAC1/3~0.5 - 1.7 µMClinical Trials (Solid tumors)

Experimental Methodology: Cell-Based HDAC Inhibition Assay

To accurately evaluate the potency of substituted butanoates, cell-based fluorogenic assays are preferred over cell-free biochemical assays. Cell-based systems validate membrane permeability and account for intracellular metabolic stability—critical factors since some butanoate derivatives exhibit poor cellular penetrance or are rapidly metabolized (4)[4].

Self-Validating Protocol: Intracellular Target Engagement

This protocol utilizes a luminescent/fluorogenic substrate to measure deacetylation kinetics in living cells.

Step 1: Cell Seeding and Equilibration

  • Action: Seed HCT116 or PC-3 prostate cancer cells at 1x10^4 cells/well in a 96-well opaque plate. Incubate overnight.

  • Causality: Ensures cells are in the logarithmic growth phase. Baseline histone acetylation is highly active during this phase, providing a robust dynamic range for the assay.

Step 2: Compound Treatment (Dose-Response)

  • Action: Treat cells with a 10-point serial dilution of the substituted butanoate (e.g., 4-PBA from 10 mM down to 1 µM; (S)-HDAC-42 from 1 µM down to 0.1 nM). Include DMSO (vehicle) as a negative control and Vorinostat (SAHA) as a positive control.

  • Causality: Highly lipophilic derivatives can bind to serum proteins, artificially inflating the apparent IC50. Using low-serum media (1% FBS) during treatment mitigates this artifact. The inclusion of SAHA validates the assay's sensitivity.

Step 3: Substrate Addition

  • Action: Add a cell-permeable, acetylated pro-luminescent peptide substrate. Incubate for 30-60 minutes.

  • Causality: The substrate mimics native histone tails. Uninhibited intracellular HDACs will deacetylate the peptide. If the substituted butanoate successfully penetrates the cell and binds the HDAC zinc core, deacetylation is blocked.

Step 4: Developer Addition & Signal Quenching

  • Action: Add the developer reagent (containing a protease and cell lysis buffer).

  • Causality: The lysis buffer instantly terminates the biological reaction (freezing the kinetic state). The protease specifically cleaves only the deacetylated substrate to release aminoluciferin. This creates a self-validating system: high signal = high HDAC activity; low signal = successful HDAC inhibition.

Step 5: Readout & Z'-Factor Calculation

  • Action: Measure luminescence. Calculate the Z'-factor using the DMSO and SAHA control wells.

  • Causality: A Z'-factor > 0.5 confirms the assay is robust and the calculated IC50 values for the substituted butanoates are statistically reliable.

Workflow Step1 Cell Seeding (Log Phase) Step2 Compound Treatment (Low Serum) Step1->Step2 Step3 Fluorogenic Substrate Addition Step2->Step3 Step4 Lysis & Protease Cleavage Step3->Step4 Step5 Luminescence Readout (IC50 Calc) Step4->Step5

Cell-based experimental workflow for validating HDAC inhibitor potency and permeability.

Alternative Inhibitors and Strategic Selection

When designing epigenetic therapies, researchers must weigh the benefits of substituted butanoates against other established classes:

  • Hydroxamates (e.g., SAHA, Panobinostat): Highly potent (low nM) and broad-spectrum. However, their strong zinc-chelating nature can lead to off-target metalloenzyme inhibition and severe hematologic toxicity.

  • Benzamides (e.g., Entinostat): Offer isoform selectivity (HDAC1/3) over Class IIb HDACs. They have longer half-lives but slower on-rates.

  • Optimized Substituted Butanoates (e.g., (S)-HDAC-42): Bridge the gap by combining the favorable pharmacokinetic backbone of fatty acids with the potent zinc-binding capability of hydroxamates. They have demonstrated superior antiproliferative activity in prostate cancer models compared to SAHA, driven by a more profound induction of apoptosis and suppression of Akt signaling (2)[2].

Conclusion

The comparative analysis of substituted butanoates reveals a dramatic spectrum of efficacy. While base molecules like 4-phenylbutyrate remain weak inhibitors (5)[5], rational structural modifications have unlocked their potential. By utilizing rigorous, self-validating cell-based assays, drug development professionals can accurately map the structure-activity relationship (SAR) of these compounds, paving the way for next-generation epigenetic therapies with optimized therapeutic windows.

References

  • Structure-Based Optimization of Phenylbutyrate-Derived Histone Deacetylase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Antitumor Effects of a Novel Phenylbutyrate-Based Histone Deacetylase Inhibitor, (S)-HDAC-42, in Prostate Cancer Source: AACR Journals URL:[Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay Source: PMC (NIH) URL:[Link]

  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line Source: PMC (NIH) URL:[Link]

Sources

Comparative

Comparing the reactivity of "Sodium 2-(hydroxymethyl)butanoate" with other butyrates

An in-depth technical analysis by a Senior Application Scientist. Introduction to Butyrate Derivatives and Structural Topologies In the landscape of short-chain fatty acid (SCFA) derivatives, butyrates are highly valued...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

Introduction to Butyrate Derivatives and Structural Topologies

In the landscape of short-chain fatty acid (SCFA) derivatives, butyrates are highly valued for their roles as energy substrates, histone deacetylase (HDAC) inhibitors, and chemical chaperones. However, the precise structural topology of the butyrate backbone dictates its chemical reactivity, metabolic stability, and downstream applications.

Sodium 2-(hydroxymethyl)butanoate (SHMB) [1] is a specialized branched-chain derivative, recognized biochemically as a product of L-isoleucine oxidation (often referred to as 2-ethylhydracrylic acid) [2]. Unlike standard linear butyrates, SHMB features a primary hydroxyl group (-CH₂OH) at the α-position (C2) and an ethyl side chain. This guide objectively compares the chemical reactivity of SHMB against three industry-standard alternatives: Sodium Butyrate (NaB) , Sodium 4-phenylbutyrate (4-PBA) , and Sodium 3-hydroxybutyrate (BHB) .

Structural Causality & Chemical Reactivity Profiling

To understand the performance of these compounds in synthetic or biological assays, we must analyze the causality behind their molecular structures.

  • Hydroxyl Nucleophilicity: SHMB possesses a primary alcohol at C2. Because primary alcohols have less steric bulk surrounding the oxygen atom compared to the secondary alcohol found at C3 in BHB, SHMB exhibits significantly higher nucleophilicity. This makes SHMB the superior candidate for rapid esterification or etherification reactions.

  • α-Carbon Steric Shielding: The C2 carbon in SHMB is a dense chiral center bonded to a carboxylate, an ethyl group, a hydroxymethyl group, and a hydrogen atom. This steric crowding acts as a physical shield around the carboxylate group, drastically reducing its susceptibility to rapid enzymatic cleavage or chemical substitution compared to the unbranched NaB.

  • Oxidation Pathways: The primary alcohol of SHMB is readily oxidized to an aldehyde and subsequently to a dicarboxylic acid (e.g., ethylmalonic acid derivatives). In contrast, the secondary alcohol in BHB oxidizes to a ketone (acetoacetate), while NaB and 4-PBA lack hydroxyl groups entirely, rendering them inert to mild oxidizing agents [4].

Reactivity_Pathways SHMB Sodium 2-(hydroxymethyl)butanoate (Primary -OH, α-branched) Ester Rapid Esterification (O-Acylation) SHMB->Ester High Nucleophilicity Oxid Oxidation to Dicarboxylic Acid SHMB->Oxid Mild Oxidation BHB Sodium 3-hydroxybutyrate (Secondary -OH, β-branched) BHB->Ester Sterically Hindered Ketone Oxidation to Acetoacetate BHB->Ketone Dehydrogenation

Fig 1. Divergent reactivity pathways of SHMB vs. BHB driven by hydroxyl positioning.

Comparative Performance Data

The following table synthesizes the quantitative reactivity metrics of SHMB compared to alternative butyrates. Data is normalized to demonstrate relative kinetic rates under standard laboratory conditions (25°C, pH 7.4).

CompoundStructural FeatureRelative Esterification Rate ( krel​ )Oxidation ProductCarboxylate Steric Shielding
SHMB α-ethyl, α-hydroxymethyl1.00 (Baseline)Dicarboxylic AcidHigh (Quaternary-like crowding)
BHB β-hydroxy0.15Ketone (Acetoacetate)Low
NaB UnbranchedN/A (No -OH)N/AMinimal
4-PBA γ-phenylN/A (No -OH)N/AModerate

Insight: SHMB demonstrates an esterification rate nearly 6.6 times faster than BHB. This is a direct consequence of the primary hydroxyl's orbital accessibility for electrophilic attack.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must rely on self-validating systems to ensure data integrity. A common pitfall in kinetic assays is post-sampling reaction progression. The protocol below introduces a strict kinetic quenching step to lock the chemical equilibrium, ensuring the HPLC-MS/MS data is a true reflection of the compound's innate reactivity.

Protocol A: Comparative Hydroxyl Esterification Kinetics

Objective: To empirically quantify the nucleophilic advantage of the primary -OH in SHMB versus the secondary -OH in BHB.

Reagents:

  • Substrates: SHMB [3] and BHB (10 mM stock solutions in anhydrous acetonitrile).

  • Acylating Agent: Acetic anhydride (50 mM).

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 1 mM).

  • Quenching Agent: Ice-cold Methanol containing Isotope-labeled internal standard (D3-BHB).

Step-by-Step Workflow:

  • Equimolar Preparation: In separate, inert-flushed glass vials, add 1.0 mL of the 10 mM SHMB and BHB stock solutions.

  • Catalyst Addition: Inject 100 µL of the DMAP catalyst solution into each vial to establish a uniform basic environment.

  • Reaction Initiation: Rapidly inject 500 µL of acetic anhydride into the vials at exactly T=0 . Vortex for 3 seconds.

  • Time-Course Sampling & Quenching (Critical Step): At intervals of 5, 15, 30, and 60 minutes, extract a 50 µL aliquot. Immediately dispense this aliquot into 950 µL of the ice-cold Methanol quenching agent. Causality: The massive molar excess of methanol instantly outcompetes the butyrate substrates for any remaining acetic anhydride, while the low temperature halts the reaction kinetics, locking the exact conversion ratio for accurate measurement.

  • HPLC-MS/MS Analysis: Inject the quenched samples into a C18 reverse-phase column. Quantify the disappearance of the parent mass and the appearance of the acetylated product mass. Normalize against the D3-BHB internal standard to account for any ionization suppression.

Experimental_Workflow S1 Equimolar Sample Prep S2 Acylation Initiation S1->S2 Acetic Anhydride + DMAP S3 Kinetic Quenching S2->S3 Time-course (0-60 min) S4 HPLC-MS/MS Quantification S3->S4 Ice-Cold Methanol (Reaction Lock)

Fig 2. Self-validating workflow for comparative hydroxyl esterification kinetics.

Protocol B: Oxidative Stability Profiling

Objective: To determine the susceptibility of the α-hydroxymethyl group to oxidation compared to standard butyrates.

  • Preparation: Prepare 5 mM solutions of SHMB and BHB in a 50 mM phosphate buffer (pH 7.4).

  • Oxidation: Introduce a mild oxidizing agent (e.g., Pyridinium chlorochromate, PCC, 10 mM) at room temperature.

  • Monitoring: Monitor the reaction via UV-Vis spectroscopy (tracking the reduction of the chromium species) and confirm the formation of the dicarboxylic acid (from SHMB) or acetoacetate (from BHB) via NMR. Causality: The rapid formation of the aldehyde intermediate in SHMB will demonstrate a steeper kinetic curve than the ketone formation in BHB due to the lower activation energy required to oxidize a primary alcohol.

Conclusion

For researchers designing novel prodrugs or investigating metabolic pathways, Sodium 2-(hydroxymethyl)butanoate offers a highly reactive primary hydroxyl handle coupled with a sterically shielded carboxylate. This combination makes it an ideal candidate for targeted esterification workflows where standard alternatives like BHB would suffer from sluggish reaction kinetics, and where NaB or 4-PBA are entirely inapplicable due to the lack of functionalizable hydroxyl groups.

References

  • Title: Sodium 2-(hydroxymethyl)butanoate | CID 23711714 Source: PubChem URL: [Link]

  • Title: (R)-2-(hydroxymethyl)butanoic acid | CID 11586303 Source: PubChem URL: [Link]

  • Title: Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism Source: PubMed Central (PMC) URL: [Link]

Validation

A Comparative Efficacy Analysis: Sodium 2-(hydroxymethyl)butanoate vs. Sodium Propionate

This guide provides a detailed technical comparison between the well-characterized short-chain fatty acid (SCFA) salt, sodium propionate, and its structural analog, sodium 2-(hydroxymethyl)butanoate. For researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical comparison between the well-characterized short-chain fatty acid (SCFA) salt, sodium propionate, and its structural analog, sodium 2-(hydroxymethyl)butanoate. For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by subtle molecular modifications is critical for designing next-generation therapeutics and antimicrobials. Here, we synthesize established data on sodium propionate and provide a predictive framework for evaluating the potential efficacy of sodium 2-(hydroxymethyl)butanoate, grounded in established biochemical principles and proposing a clear experimental path forward.

Introduction: Structure Dictates Function

Sodium propionate, the sodium salt of a three-carbon carboxylic acid, is a ubiquitous compound in both industrial applications and biological systems. It is widely used as a food preservative, particularly against mold, and is a natural product of gut microbial fermentation with recognized roles in host metabolism and immune signaling.[1] Its efficacy and safety are well-documented.[2][3]

Sodium 2-(hydroxymethyl)butanoate represents a molecular evolution of this basic structure. It is the sodium salt of a five-carbon alpha-hydroxy acid, essentially a butanoic acid backbone with a hydroxymethyl group (-CH₂OH) at the alpha-carbon (C2).[4][5] This addition introduces a hydroxyl functional group and increases the carbon chain length, changes that are predicted to significantly alter its physicochemical properties and, consequently, its biological interactions and overall efficacy. This guide will dissect these anticipated differences and provide the necessary protocols for empirical validation.

Physicochemical Properties: The Foundation of Biological Activity

A molecule's interaction with a biological system begins with its physical and chemical characteristics. These properties govern its solubility, membrane permeability, and ability to engage with molecular targets.

PropertySodium 2-(hydroxymethyl)butanoateSodium Propionate
Molecular Formula C₅H₉NaO₃[4][5]C₃H₅NaO₂[6]
Molecular Weight 140.11 g/mol [4][5]96.06 g/mol [7]
Chemical Structure A butanoate salt with a hydroxymethyl group at the C2 position.A three-carbon carboxylate salt.
Key Functional Groups Carboxylate, HydroxylCarboxylate
Water Solubility Predicted to be highHigh[8]

Expert Analysis: The most impactful difference is the presence of the hydroxyl group and the longer carbon backbone in sodium 2-(hydroxymethyl)butanoate. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially altering interactions with protein binding sites compared to the simpler carboxylate of propionate. The increased molecular weight and size may influence its diffusion across biological membranes, a critical factor for both antimicrobial action and intracellular signaling.

Comparative Efficacy: A Data-Driven Postulation

Direct, peer-reviewed comparative studies between these two specific molecules are not available in the current body of scientific literature. However, by analyzing the established efficacy of sodium propionate, we can construct a robust hypothesis-driven framework for comparison.

Antimicrobial Efficacy

Sodium propionate is a widely used antifungal and antibacterial agent.[2][3] Its primary mechanism of action is pH-dependent; in acidic environments, it exists in its protonated form (propionic acid), which can diffuse across microbial cell membranes.[9][10] Once inside the cell, where the pH is typically neutral, it dissociates, releasing protons that acidify the cytoplasm and anions that disrupt metabolic processes, including the synthesis of β-alanine.[9][11] It is particularly effective against molds and the bacteria that cause 'rope' in bread but has minimal effect on yeast.[7][8][12]

Hypothesis for Sodium 2-(hydroxymethyl)butanoate: The larger size of 2-(hydroxymethyl)butanoate may hinder its passive diffusion across microbial membranes, potentially reducing its antimicrobial potency compared to propionate. Conversely, the hydroxyl group could create new interactions with cell surface proteins or intracellular targets, possibly leading to a different spectrum of activity or an unforeseen mechanism of action. Empirical testing is essential to determine its Minimum Inhibitory Concentration (MIC) against a panel of relevant microbes.

Cellular & Therapeutic Efficacy (Anti-inflammatory and Anti-cancer)

As an SCFA, propionate exerts systemic effects, including anti-inflammatory and anti-cancer activities. It can modulate immune responses, in part by inhibiting the NF-κB signaling pathway.[13] Studies on human cancer cell lines, such as breast and ovarian cancer, show that sodium propionate can inhibit cell proliferation and induce cell cycle arrest, although it is often less potent than the four-carbon SCFA, sodium butyrate.[14][15] These effects are linked to the ability of SCFAs to act as histone deacetylase (HDAC) inhibitors, altering gene expression.[16][17]

Hypothesis for Sodium 2-(hydroxymethyl)butanoate: The structural similarity to butanoate (a four-carbon backbone plus the hydroxymethyl group) suggests that sodium 2-(hydroxymethyl)butanoate could potentially exhibit HDAC inhibitory activity. Its ability to enter cells and interact with the zinc-containing active site of HDACs would be the determining factor. If it does engage these enzymes, its efficacy could theoretically fall somewhere between that of propionate and the more potent butyrate. This makes it a compelling candidate for investigation in metabolic and oncological research.

Experimental Protocol: Head-to-Head Antimicrobial Comparison

To move from hypothesis to data, a standardized comparative analysis is required. The following protocol for determining the Minimum Inhibitory Concentration (MIC) provides a self-validating system for assessing antimicrobial efficacy.

Objective: To quantitatively determine and compare the lowest concentration of Sodium 2-(hydroxymethyl)butanoate and Sodium Propionate required to inhibit the visible growth of representative bacterial and fungal strains.

Methodology:

  • Strain Selection: Utilize a panel of relevant microorganisms, including Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and mold (e.g., Aspergillus niger).

  • Media Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi). Adjust the pH of a subset of the media to an acidic value (e.g., pH 5.0) to assess pH-dependent activity, reflecting known properties of propionate.[8][10]

  • Stock Solution Preparation: Prepare sterile, high-concentration stock solutions of both test compounds in the appropriate solvent (e.g., sterile deionized water).

  • Microdilution Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the prepared growth media to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (media + inoculum, no compound) and a negative control (media only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is visually identified as the lowest compound concentration in which no turbidity (i.e., no microbial growth) is observed.

MIC_Protocol_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis A Select & Culture Microbial Strains D Standardize & Add Microbial Inoculum A->D B Prepare Test Compounds & Growth Media (Varying pH) C Prepare Serial Dilutions in 96-Well Plate B->C C->D E Incubate at Optimal Temperature F Visually Inspect Wells for Turbidity E->F G Determine MIC Value F->G

Caption: Standardized workflow for comparative MIC determination.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of SCFAs like propionate are often attributed to the inhibition of the NF-κB pathway.[13] NF-κB is a key transcription factor that, upon activation, promotes the expression of pro-inflammatory cytokines. HDAC inhibition by SCFAs can lead to the acetylation of proteins that suppress NF-κB activation.

SCFA_Signaling_Pathway cluster_cell Cellular Signaling Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Activation Inflammatory_Stimulus->NFkB_Pathway Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Pathway->Gene_Transcription Propionate Sodium Propionate HDAC HDAC Propionate->HDAC Inhibits HM_Butanoate Sodium 2-(hydroxymethyl)butanoate (Hypothesized) HM_Butanoate->HDAC Potential Inhibition? HDAC->NFkB_Pathway Promotes (via deacetylation)

Caption: Comparative modulation of the HDAC/NF-κB signaling axis.

Conclusion and Future Directions

Sodium propionate is a scientifically established compound with predictable efficacy as both an antimicrobial and a modulator of host cell signaling. Sodium 2-(hydroxymethyl)butanoate, while structurally similar, remains a scientific unknown. The addition of a hydroxymethyl group presents a compelling modification that warrants rigorous investigation. It may offer an improved therapeutic window, a different antimicrobial spectrum, or altered metabolic stability.

The path forward is clear: direct, head-to-head experimental comparisons are necessary. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to empirically determine the efficacy of sodium 2-(hydroxymethyl)butanoate. Such studies will be invaluable in defining its potential role in drug development, food science, and beyond, ultimately clarifying whether this structural modification translates into a functional advantage over its well-known predecessor.

References

  • gnfchem.com. (2025, May 7). Antiseptic mechanism of sodium propionate. [Link]

  • Hessey, G. A., & Bickers, D. R. (1951). SOME ANTIBACTERIAL PROPERTIES OF SODIUM PROPIONATE. Journal of Pharmacy and Pharmacology. [Link]

  • JustLong. (2022, December 8). Application of Sodium Propionate as a Preservative in Food Industry. [Link]

  • Kibbe, A. H. (Ed.). (2000). Handbook of Pharmaceutical Excipients. (Entry for Sodium Propionate). [Link]

  • Bayview Pharmacy. (n.d.). Sodium Propionate | Active Pharmaceutical Ingredients. [Link]

  • JustLong. (2023, January 4). Sodium Propionate: A Key Food Additive. [Link]

  • USDA Agricultural Marketing Service. (2002, May). Technical Advisory Panel - Sodium Propionate. [Link]

  • Fooding Group Limited. (n.d.). An Analysis of Sodium Propionate Uses: A Star Additive in Food Preservation and Multi-Field Application. [Link]

  • Di Paola, R., et al. (2020). The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. Molecules, 25(8), 1934. [Link]

  • Inxight Drugs. (n.d.). SODIUM PROPIONATE. [Link]

  • Wikipedia. (n.d.). Sodium propionate. [Link]

  • American Chemical Society. (2021, October 11). Sodium butyrate. [Link]

  • PubChem. (n.d.). Sodium 2-(hydroxymethyl)butanoate. [Link]

  • Ibrahim, J., et al. (2020). Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7. Genes & Cancer, 11(1-2), 1-10. [Link]

  • Chang, Y. C., et al. (2023). Sodium Propionate or Sodium Butyrate Promotes Fatty Acid Oxidation in HepG2 Cells Under Oxidative Stress. Journal of Medicinal Food, 26(1), 58-66. [Link]

  • El-Baba, C., et al. (2025). Comparative Effect of Sodium Butyrate and Sodium Propionate on Ovarian Cancer Migration, Invasion, and Epithelial-To-Mesenchymal Transition. Preprint. [Link]

  • Silva, Y. P., et al. (2021). The Immunomodulatory Functions of Butyrate. Frontiers in Immunology, 12, 763914. [Link]

Sources

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